TFMU-ADPr
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C25H26F3N5O16P2 |
|---|---|
Molecular Weight |
771.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C25H26F3N5O16P2/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31)/t13-,14-,17-,18-,19-,20-,23-,24+/m1/s1 |
InChI Key |
JNMHMJORTGCLAH-IPSZZCKZSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of TFMU-ADPr Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFMU-ADPr (2,2,2-trifluoro-4'-(hydroxymethyl)phenyl-α-D-ribofuranoside-5''-diphosphoadenosine) is a synthetic substrate that has emerged as a powerful tool for the continuous monitoring of poly(ADP-ribose) glycohydrolase (PARG) activity. Its innovative design, incorporating a fluorophore that is released upon enzymatic cleavage, provides a direct and real-time readout of PARG and other ADP-ribosyl hydrolase activity. This technical guide delves into the core mechanism of this compound fluorescence, presenting detailed experimental protocols and quantitative data to facilitate its application in research and drug development.
Core Mechanism of this compound Fluorescence
The fluorescence of this compound is contingent upon its enzymatic hydrolysis. In its intact state, the molecule is non-fluorescent. The TFMU (trifluoromethoxyphenyl) group is linked to the ADP-ribose (ADPr) moiety. This linkage is recognized and cleaved by ADP-ribosyl hydrolases, such as PARG and ADP-ribosylhydrolase 3 (ARH3).[1][2] Upon enzymatic cleavage, the fluorescent trifluoromethoxyphenol (TFMU) leaving group is released. The liberated TFMU molecule is highly fluorescent, and its increase in fluorescence intensity can be monitored in real-time to determine the rate of the enzymatic reaction.[1]
This "turn-on" fluorescence mechanism provides a sensitive and continuous assay for measuring the activity of these enzymes. The fluorescence signal is directly proportional to the amount of hydrolyzed substrate, allowing for precise kinetic measurements and high-throughput screening of potential inhibitors.[1][3]
Signaling Pathway Context
Poly(ADP-ribosyl)ation is a critical post-translational modification involved in various cellular processes, including DNA damage repair, transcription, and cell death. Poly(ADP-ribose) polymerases (PARPs) synthesize poly(ADP-ribose) (PAR) chains on target proteins. The degradation of these PAR chains is primarily carried out by PARG. By providing a means to measure PARG activity, this compound allows researchers to investigate the dynamics of this crucial signaling pathway and to screen for molecules that modulate its activity.
Caption: Poly(ADP-ribose) signaling pathway and the role of this compound.
Quantitative Data
The following tables summarize the kinetic parameters of this compound with various ADP-ribosyl hydrolases.
Table 1: Michaelis-Menten Kinetic Parameters for this compound
| Enzyme | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| Human PARG | 130 ± 20 | 2.5 ± 0.1 | 19,000 |
| Human ARH3 | 250 ± 30 | 0.21 ± 0.01 | 840 |
| T. thermophila PARG | 60 ± 10 | 1.8 ± 0.1 | 30,000 |
Data sourced from Drown et al., Cell Chemical Biology, 2018.
Experimental Protocols
In Vitro Enzyme Kinetics Assay
This protocol details the steps for determining the kinetic parameters of an ADP-ribosyl hydrolase using this compound.
Materials:
-
Purified enzyme (e.g., PARG, ARH3)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0-500 µM).
-
Add 5 µL of each this compound dilution to the wells of the 384-well plate.
-
Prepare a solution of the enzyme in assay buffer at a suitable concentration.
-
Initiate the reaction by adding 45 µL of the enzyme solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time (e.g., every 30 seconds for 10-20 minutes) with excitation at 385 nm and emission at 502 nm.
-
Calculate the initial reaction rates (RFU/s) from the linear portion of the fluorescence progress curves.
-
Convert RFU/s to product concentration/s using a standard curve of the free TFMU fluorophore.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
References
TFMU-ADPr: A Technical Guide to its Application in PARG Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in the DNA damage response pathway, responsible for the catabolism of poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. The dynamic regulation of PARylation is essential for cellular homeostasis, and dysregulation is implicated in various diseases, including cancer. Consequently, PARG has emerged as a promising therapeutic target. The development of robust and sensitive assays to measure PARG activity is paramount for screening and characterizing potential inhibitors. This technical guide provides an in-depth overview of TFMU-ADPr, a fluorogenic substrate that enables continuous monitoring of PARG activity, and its application in biochemical assays.
This compound (4-(trifluoromethyl)umbelliferyl-ADP-ribose) is a synthetic substrate designed to mimic the natural substrate of PARG.[1] Its innovative design incorporates a 4-(trifluoromethyl)umbelliferone (TFMU) fluorophore linked to an ADP-ribose moiety. In its intact state, the fluorescence of the TFMU group is quenched. Upon enzymatic cleavage of the glycosidic bond by PARG, the TFMU fluorophore is released, resulting in a significant increase in fluorescence that can be readily measured.[1][2] This direct and continuous reporting of enzymatic activity offers several advantages over traditional methods, such as those relying on radioisotopes, including enhanced sensitivity, stability, and suitability for high-throughput screening (HTS).[1][3]
Principle of the this compound Based PARG Activity Assay
The core of the assay lies in the enzymatic hydrolysis of the non-fluorescent this compound substrate by PARG, which liberates the highly fluorescent TFMU molecule. The rate of increase in fluorescence intensity is directly proportional to the PARG activity. This allows for real-time kinetic measurements and the evaluation of enzyme inhibitors.
The reaction can be summarized as follows:
This compound (quenched) + H₂O --(PARG)--> ADP-ribose + TFMU (fluorescent)
The fluorescence of the liberated TFMU can be monitored using a microplate reader with excitation and emission wavelengths typically around 385 nm and 502 nm, respectively.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARG signaling pathway and the general workflow of a this compound based PARG activity assay.
References
TFMU-ADPr: A Technical Guide to its Application in ADP-ribosylation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TFMU-ADPr, a fluorogenic substrate crucial for the study of ADP-ribosylation, a key post-translational modification involved in numerous cellular processes, including DNA repair, signaling, and cell death. This document details the properties of this compound, its mechanism of action, and its application in assays for monitoring the activity of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the reversal of poly(ADP-ribosylation).
Introduction to this compound
This compound (4-(trifluoromethyl)umbelliferyl-adenosine diphosphate (B83284) ribose) is a synthetic substrate designed for the continuous monitoring of PARG and other ADP-ribosyl hydrolase activities.[1][2] Its innovative design incorporates a fluorophore, 4-(trifluoromethyl)umbelliferone (TFMU), linked to an ADP-ribose moiety. Enzymatic cleavage of the glycosidic bond between ADP-ribose and TFMU by hydrolases such as PARG results in the release of the fluorophore, leading to a measurable increase in fluorescence.[1][2][3] This direct and continuous assay method offers significant advantages over traditional radioisotopic or antibody-based methods.
The study of PARG is of significant interest in the field of drug discovery. PARG is the primary enzyme responsible for the degradation of poly(ADP-ribose) (PAR) chains, which are synthesized by poly(ADP-ribose) polymerases (PARPs) in response to DNA damage. The dynamic regulation of PAR levels by PARP and PARG is critical for the proper coordination of DNA repair pathways. Inhibition of PARG leads to the accumulation of PAR, which can be cytotoxic to cancer cells, particularly in combination with DNA-damaging agents or in tumors with specific DNA repair defects. This compound serves as a vital tool for the high-throughput screening and characterization of PARG inhibitors, which hold therapeutic promise in oncology.
Quantitative Data
The following table summarizes the key chemical and kinetic properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C25H26F3N5O16P2 | |
| Molecular Weight | 771.44 g/mol | |
| Excitation Wavelength | ~385 nm | |
| Emission Wavelength | ~502 nm | |
| Human PARG (kcat) | 1.1 ± 0.1 s⁻¹ | |
| Human PARG (Km) | 15 ± 3 µM | |
| Human PARG (kcat/Km) | 7.3 x 10⁴ M⁻¹s⁻¹ | |
| Human ARH3 (kcat) | 0.040 ± 0.002 s⁻¹ | |
| Human ARH3 (Km) | 19 ± 3 µM | |
| Human ARH3 (kcat/Km) | 2.1 x 10³ M⁻¹s⁻¹ |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of the PARP1/PARG axis in the DNA damage response and a typical workflow for screening PARG inhibitors using this compound.
Experimental Protocols
The following are detailed protocols for utilizing this compound in biochemical and cell-based assays, adapted from Drown et al., 2018.
In Vitro PARG Activity Assay
This protocol is designed for measuring the kinetic parameters of purified PARG or for screening potential inhibitors in a controlled, in vitro environment.
Materials:
-
Recombinant human PARG enzyme
-
This compound substrate
-
Assay Buffer: 50 mM K₂HPO₄ (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 5 mM DTT
-
384-well black, low-binding assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw recombinant PARG and this compound on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in Assay Buffer.
-
Dilute the PARG enzyme to the desired concentration in Assay Buffer. The final enzyme concentration will depend on the specific activity of the enzyme lot and should be optimized to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup (for inhibitor screening):
-
Add 5 µL of test compound (dissolved in DMSO and diluted in Assay Buffer) or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of the 384-well plate.
-
Add 20 µL of diluted PARG enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the this compound substrate solution to each well. The final concentration of this compound should be at or near its Km value for kinetic studies or at a concentration that gives a robust signal for inhibitor screening.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Monitor the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~385 nm and an emission wavelength of ~502 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
-
For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control.
-
For IC₅₀ determination, plot the reaction rates against a range of inhibitor concentrations and fit the data to a suitable dose-response curve.
-
For kinetic parameter determination, plot the initial rates against a range of this compound concentrations and fit the data to the Michaelis-Menten equation.
-
PARG Activity Assay in Cell Lysates
This protocol allows for the measurement of endogenous PARG activity in a more physiologically relevant context.
Materials:
-
Cultured cells of interest
-
PARG Activity Lysis Buffer: 30 mM Tris (pH 7.5), 500 mM NaCl, 20% glycerol, 1% Triton X-100, supplemented with protease inhibitors.
-
Lysate Activity Buffer: 50 mM K₂HPO₄ (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 5 mM DTT.
-
This compound substrate
-
BCA protein assay kit
-
384-well black, low-binding assay plates
-
Fluorescence plate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold PARG Activity Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant (cell lysate) and keep it on ice.
-
Determine the total protein concentration of the lysate using a BCA assay.
-
-
Assay Setup:
-
Add 5 µL of cell lysate to the wells of a 384-well plate.
-
If testing inhibitors, pre-incubate the lysate with the compounds as described in the in vitro protocol.
-
-
Reaction Initiation and Measurement:
-
Add 45 µL of this compound (at a final concentration of ~200 µM) diluted in Lysate Activity Buffer to each well.
-
Monitor the fluorescence increase as described in the in vitro protocol.
-
-
Data Analysis:
-
Normalize the reaction rates to the total protein concentration in each lysate to compare PARG activity across different samples.
-
Analyze inhibitor effects as described previously.
-
Conclusion
This compound is a powerful and versatile tool for researchers in the field of ADP-ribosylation. Its fluorogenic nature enables sensitive and continuous measurement of PARG and other ADP-ribosyl hydrolase activities, facilitating high-throughput screening of inhibitors and detailed kinetic studies. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in both basic research and drug development efforts targeting the ADP-ribosylation signaling pathway. The insights gained from such studies will continue to advance our understanding of the critical roles these enzymes play in cellular function and disease, and pave the way for novel therapeutic strategies.
References
Understanding TFMU-ADPr Specificity for Hydrolases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of TFMU-ADPr, a fluorogenic probe, and its specificity for ADP-ribosylhydrolases. This document details the quantitative kinetic data, experimental protocols for its use, and visual representations of the underlying biochemical processes to facilitate its application in research and drug discovery.
Introduction to ADP-Ribosylation and its Erasers
ADP-ribosylation is a dynamic post-translational modification where ADP-ribose moieties are transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins.[1][2] This process is regulated by "writer" enzymes, primarily poly(ADP-ribose) polymerases (PARPs), and "eraser" enzymes, known as ADP-ribosylhydrolases.[3] These hydrolases cleave the ADP-ribose units from proteins, thereby reversing the modification and playing crucial roles in cellular processes like DNA repair, transcription, and cell division.[1][3] The primary enzymes responsible for the catabolism of poly(ADP-ribose) (PAR) are poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3).
This compound: A Tool for Monitoring Hydrolase Activity
This compound is a synthetic substrate designed to monitor the activity of PARG and other ADP-ribosylhydrolases in a continuous and direct manner. Upon enzymatic cleavage of the terminal ADP-ribose by a hydrolase, the trifluoromethylumbelliferone (TFMU) fluorophore is released, resulting in a detectable increase in fluorescence. This property makes this compound a valuable tool for in vitro enzyme kinetics, inhibitor screening, and probing the activity of these enzymes in complex biological samples like cell lysates.
Quantitative Data: Specificity of this compound
The following table summarizes the kinetic parameters of this compound with key human ADP-ribosylhydrolases, providing a quantitative measure of its specificity.
| Enzyme | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| Human PARG | 1.8 ± 0.2 | 2.1 ± 0.1 | 1,200,000 |
| Human ARH3 | 110 ± 10 | 0.19 ± 0.01 | 1,700 |
| T. thermophila PARG | 1.1 ± 0.1 | 1.3 ± 0.03 | 1,200,000 |
Data sourced from Drown et al., 2018.
Experimental Protocols
Continuous In Vitro Hydrolase Activity Assay
This protocol describes a continuous fluorescence-based assay to measure the kinetic parameters of PARG or ARH3 using this compound.
Materials:
-
Purified recombinant human PARG or ARH3
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 2 mM MgCl2, 0.1 mg/mL BSA)
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected KM).
-
Add a fixed concentration of the enzyme (e.g., 1-10 nM) to each well of the 96-well plate.
-
Initiate the reaction by adding the this compound dilutions to the wells containing the enzyme.
-
Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time at 37°C.
-
Calculate the initial reaction velocities (v0) from the linear portion of the fluorescence curves.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax. kcat can be calculated from Vmax and the enzyme concentration.
Differentiating PARG and ARH3 Activity in Cell Lysates
This protocol utilizes both this compound and the ARH3-selective substrate, TFMU-IDPr, to distinguish the contributions of PARG and ARH3 to total hydrolase activity in a cell lysate.
Materials:
-
Cultured cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound and TFMU-IDPr stock solutions (in DMSO)
-
Selective PARG inhibitor (e.g., PDD00017273)
-
BCA protein assay kit
-
Fluorescence plate reader
Procedure:
-
Harvest cells and prepare a cell lysate using the lysis buffer.
-
Determine the total protein concentration of the lysate using a BCA assay.
-
In a 96-well plate, set up the following reactions in triplicate for each cell lysate:
-
Lysate + this compound
-
Lysate + TFMU-IDPr
-
Lysate + this compound + PARG inhibitor
-
-
Add a fixed concentration of this compound or TFMU-IDPr to the appropriate wells.
-
For the inhibitor control, pre-incubate the lysate with the PARG inhibitor for 15-30 minutes before adding this compound.
-
Measure the fluorescence increase over time in a plate reader.
-
Analyze the data:
-
The activity with TFMU-IDPr represents the ARH3 activity.
-
The activity with this compound in the presence of the PARG inhibitor also represents ARH3 activity.
-
The total this compound hydrolase activity minus the ARH3 activity (from TFMU-IDPr) represents the PARG activity.
-
Visualizations
Signaling Pathway: ADP-Ribosylation Dynamics
Caption: The dynamic process of protein ADP-ribosylation and removal.
Experimental Workflow: this compound Hydrolase Assay
Caption: Workflow for measuring hydrolase activity using this compound.
Logical Relationship: Differentiating Hydrolase Activity
Caption: Logic for dissecting PARG and ARH3 activity with specific probes.
References
TFMU-ADPr: A Comprehensive Technical Guide to its Discovery and Application in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme kinetics is fundamental to understanding cellular signaling pathways and is a cornerstone of modern drug discovery. The development of sensitive and continuous assays for enzymes involved in post-translational modifications is crucial for identifying novel therapeutic targets and screening for potent inhibitors. One such critical post-translational modification is ADP-ribosylation, a process regulated by the opposing actions of ADP-ribosyltransferases (ARTs) and ADP-ribosylhydrolases. Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3) are key enzymes that erase this modification, playing vital roles in DNA damage repair, chromatin remodeling, and cell fate decisions.[1][2][3]
Historically, monitoring the activity of these hydrolases has relied on cumbersome and often discontinuous methods, such as those using radioisotopes. The discovery of TFMU-ADPr, a fluorogenic substrate, has revolutionized the study of PARG and ARH3 by enabling continuous, real-time monitoring of their enzymatic activity.[4] This technical guide provides an in-depth overview of the discovery, development, and application of this compound in enzyme kinetics, offering researchers the necessary information to leverage this powerful tool in their own studies.
Discovery and Development of this compound
This compound (4-(trifluoromethyl)umbelliferyl-adenosine diphosphate (B83284) ribose) was rationally designed as a continuous fluorescent substrate for ADP-ribosylhydrolases.[4] The core concept was to replace the natural glycosidic bond cleaved by these enzymes with a synthetic linkage to a fluorophore, 4-(trifluoromethyl)umbelliferone (TFMU). In its intact state, the fluorescence of the TFMU moiety is quenched. Upon enzymatic hydrolysis of the glycosidic bond, the highly fluorescent TFMU is released, leading to a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.
The choice of TFMU was critical to the success of this probe. It exhibits favorable spectral properties, with an excitation maximum at approximately 385 nm and an emission maximum at around 502 nm, minimizing interference from autofluorescence of common biological molecules. Furthermore, the trifluoromethyl group enhances the photostability and quantum yield of the fluorophore.
The synthesis of this compound involves a multi-step chemical process, culminating in the formation of the key glycosidic linkage between ADP-ribose and the TFMU fluorophore. This synthetic route has been optimized to produce a high-purity compound suitable for sensitive enzymatic assays.
Quantitative Data on Enzyme Kinetics
The utility of this compound as a substrate for PARG and ARH3 has been rigorously validated through detailed kinetic studies. The Michaelis-Menten parameters, Km and kcat, which describe the substrate affinity and turnover rate of the enzyme, respectively, have been determined for the hydrolysis of this compound by human PARG and ARH3. These values are essential for designing and interpreting enzyme inhibition and activity assays.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human PARG | This compound | 130 ± 20 | 2.5 ± 0.1 | 19,000 |
| Human ARH3 | This compound | 70 ± 10 | 0.14 ± 0.01 | 2,000 |
Table 1: Kinetic parameters for the hydrolysis of this compound by human PARG and ARH3.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of this compound can be found in the supplementary information of the primary publication by Drown et al. (2018), Cell Chemical Biology. The synthesis is a complex organic chemistry procedure and should be performed by trained chemists in a suitably equipped laboratory.
In Vitro Enzyme Kinetics Assay Using this compound
This protocol describes a continuous fluorescence-based assay to determine the kinetic parameters of PARG or ARH3.
Materials:
-
Purified recombinant human PARG or ARH3 enzyme
-
This compound substrate
-
Assay Buffer: 50 mM HEPES pH 7.4, 50 mM KCl, 2 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~385 nm and emission detection at ~502 nm
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should bracket the expected Km value (e.g., 0-500 µM for PARG).
-
Add 5 µL of each this compound dilution to the wells of the 384-well plate.
-
Prepare a working solution of the enzyme (PARG or ARH3) in Assay Buffer. The final enzyme concentration should be in the linear range of the assay, determined empirically.
-
Initiate the reaction by adding 5 µL of the enzyme solution to each well containing the this compound substrate.
-
Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes).
-
Calculate the initial reaction velocity (V0) for each substrate concentration by determining the linear slope of the fluorescence signal over time.
-
Plot the initial velocities (V0) against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.
Cell Lysate Assay for Hydrolase Activity
This protocol allows for the measurement of endogenous PARG and/or ARH3 activity in cell lysates.
Materials:
-
Cultured cells of interest
-
Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitor cocktail
-
This compound substrate
-
(Optional) Selective PARG inhibitor (e.g., PDD00017273) to distinguish between PARG and ARH3 activity
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells by incubating with Lysis Buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the cleared cell lysate using a standard method (e.g., BCA assay).
-
Dilute the cell lysate to the desired concentration in Assay Buffer.
-
Add 5 µL of the diluted cell lysate to the wells of the 384-well plate.
-
(Optional) To measure ARH3 activity specifically, pre-incubate the lysate with a selective PARG inhibitor.
-
Prepare a working solution of this compound in Assay Buffer.
-
Initiate the reaction by adding 5 µL of the this compound solution to each well.
-
Monitor the increase in fluorescence intensity over time in a microplate reader at 37°C.
-
The rate of fluorescence increase is proportional to the total or specific hydrolase activity in the cell lysate.
Visualizations
ADP-Ribosylation Signaling Pathway
The following diagram illustrates the central role of PARP, PARG, and ARH3 in the ADP-ribosylation signaling cascade, particularly in the context of the DNA damage response.
Caption: ADP-ribosylation signaling in the DNA damage response.
Experimental Workflow for Enzyme Kinetics with this compound
This diagram outlines the typical workflow for conducting an in vitro enzyme kinetics experiment using this compound.
Caption: Workflow for a fluorescence-based enzyme kinetics assay.
Conclusion
This compound has emerged as an indispensable tool for the study of ADP-ribosylhydrolases. Its development has enabled the implementation of high-throughput screening campaigns for the identification of novel PARG and ARH3 inhibitors, which hold therapeutic promise for a range of diseases, including cancer. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively utilize this compound in their own investigations, thereby accelerating our understanding of ADP-ribosylation signaling and facilitating the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response [frontiersin.org]
- 3. ADP-ribose contributions to genome stability and PARP enzyme trapping on sites of DNA damage; paradigm shifts for a coming-of-age modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorescent Probes for PARG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent probes available for studying the activity and function of Poly (ADP-ribose) glycohydrolase (PARG), a critical enzyme in the DNA damage response and a promising target for cancer therapy.
Introduction to PARG and its Significance
Poly (ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for the catabolism of poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage. By hydrolyzing the glycosidic bonds between ADP-ribose units, PARG plays a crucial role in regulating the level and duration of the PAR signal, thereby influencing DNA repair, chromatin structure, and cell fate decisions.[1] The interplay between PARP and PARG is a tightly regulated process essential for maintaining genomic stability. Dysregulation of PARG activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1]
Types of Fluorescent Probes for PARG
The study of PARG has been significantly advanced by the development of fluorescent probes that enable the real-time monitoring of its activity in various formats, from purified enzyme assays to live-cell imaging. These probes can be broadly categorized into three main types:
-
Fluorogenic Substrates: These are molecules that become fluorescent only after being cleaved by PARG. They provide a direct and continuous measure of PARG's enzymatic activity.
-
Indirect Probes: These probes do not directly interact with PARG but instead monitor the consequences of its activity, such as the levels of PAR chains. This category includes fluorescently labeled PARP inhibitors and fluorescent NAD+ analogs.
-
Target Engagement Probes: These probes are designed to measure the binding of compounds to the PARG protein within a cellular environment, providing valuable information on drug-target interaction.
Quantitative Data of Key Fluorescent Probes
A summary of the key quantitative data for the most prominent fluorescent probes used in PARG research is presented below.
| Probe Name | Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Binding Affinity (Kd/IC50) |
| TFMU-ADPr | Fluorogenic Substrate | 385 | 502 | Not Reported | Substrate for PARG |
| PARPi-FL | Indirect (Fluorescent PARP Inhibitor) | 503 | 512 | ~0.9 | 12.2 nM (for PARP1) |
| Rucaparib | Indirect (Intrinsically Fluorescent PARP Inhibitor) | 355 | 480 | 0.3 | 1.4 nM (Ki for PARP1) |
| 6-Fluo-10-NAD+ | Indirect (Fluorescent NAD+ Analog) | 494 | 517 | Not Reported | Substrate for PARP |
| NanoBRET™ Tracer | Target Engagement | Varies | Varies | Not Applicable | Tracer-dependent |
Experimental Protocols
Detailed methodologies for key experiments involving fluorescent probes for PARG are provided below.
PARG Activity Assay using a Fluorogenic Substrate (this compound)
This protocol describes a continuous, high-throughput assay to measure PARG activity using the fluorogenic substrate this compound.[2][3][4][5][6][7]
Materials:
-
Purified recombinant human PARG enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
PARG inhibitor (for control, e.g., PDD00017273)
-
384-well black, low-binding assay plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Thaw PARG enzyme on ice and dilute to the desired concentration (e.g., 0.25 ng/µL) in Assay Buffer.
-
Prepare the this compound substrate solution by diluting the stock solution to the desired final concentration (e.g., 10 µM) in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor and a known PARG inhibitor control in Assay Buffer.
-
-
Assay Setup:
-
Add 10 µL of diluted PARG enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Add 10 µL of Assay Buffer to the "Blank" wells.
-
Add 5 µL of the test inhibitor or control inhibitor solution to the appropriate wells. Add 5 µL of Assay Buffer to the "Positive Control" and "Blank" wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the this compound substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of 385 nm and an emission wavelength of 502 nm in a kinetic mode for a set period (e.g., 60 minutes) at room temperature, protected from light.[8][9][10]
-
-
Data Analysis:
-
Subtract the "Blank" values from all other readings.
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" and determine the IC50 value.
-
Cellular PAR Level Measurement by Immunofluorescence
This protocol describes an indirect method to assess PARG activity in cells by quantifying the levels of PAR chains using immunofluorescence. Inhibition of PARG leads to an accumulation of PAR following DNA damage.[11][12][13][14][][16][17][18]
Materials:
-
Adherent cells cultured on coverslips in a multi-well plate
-
DNA damaging agent (e.g., H₂O₂)
-
PARG inhibitor
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against PAR (e.g., mouse anti-PAR)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with the PARG inhibitor or vehicle control for a specified time.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-PAR antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the PAR signal within the nucleus of each cell using image analysis software.
-
Live-Cell Target Engagement Assay using NanoBRET™
This protocol outlines the principles of the NanoBRET™ Target Engagement (TE) assay for measuring the binding of compounds to PARG in living cells.[12][19][20][21][22][23]
Principle: The assay utilizes a PARG protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to PARG. When the tracer binds to the NanoLuc®-PARG fusion, bioluminescence resonance energy transfer (BRET) occurs. A test compound that binds to PARG will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
Procedure Outline:
-
Cell Preparation:
-
Transfect cells with a vector expressing the NanoLuc®-PARG fusion protein.
-
-
Assay Setup:
-
Seed the transfected cells into a multi-well plate.
-
Add the NanoBRET™ tracer at a concentration near its EC50 value.
-
Add serial dilutions of the test compound.
-
-
Measurement:
-
After an incubation period, add the NanoLuc® substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for PARG in a cellular context.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PARG and a typical experimental workflow.
Caption: PARG's role in the DNA damage response and at stalled replication forks.
Caption: The Parthanatos cell death pathway initiated by excessive PAR accumulation.[1][3][24][25][26][27][28][29][30]
Caption: A generalized workflow for high-throughput screening of PARG inhibitors.[31][20][32][33]
Conclusion
The development of diverse and sophisticated fluorescent probes has been instrumental in advancing our understanding of PARG biology. From direct enzymatic assays using fluorogenic substrates to indirect cellular assays and target engagement studies, these tools provide researchers and drug developers with a powerful arsenal (B13267) to investigate PARG's function and to identify and characterize novel inhibitors. The continued innovation in probe design, coupled with advanced imaging and screening technologies, promises to further illuminate the intricate roles of PARG in health and disease, paving the way for new therapeutic strategies.
References
- 1. Roles of poly(ADP-ribose) glycohydrolase in DNA damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BODIPY FL Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound|CAS 2412923-11-4|DC Chemicals [dcchemicals.com]
- 8. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy [frontiersin.org]
- 11. clyte.tech [clyte.tech]
- 12. NanoBRET® TE Assays for PARPs and PARG [worldwide.promega.com]
- 13. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. arigobio.com [arigobio.com]
- 17. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 18. ptglab.com [ptglab.com]
- 19. researchgate.net [researchgate.net]
- 20. Use of a real-time fluorescence monitoring system for high-throughput screening for prolyl isomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 24. Quantum Yield [BODIPY FL] | AAT Bioquest [aatbio.com]
- 25. Molecular mechanisms of cell death by parthanatos: More questions than answers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Parthanatos: mitochondrial-linked mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Molecular Mechanisms of Parthanatos and Its Role in Diverse Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PARG is recruited to DNA damage sites through poly(ADP-ribose)- and PCNA-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Parthanatos, a messenger of death - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Parthanatos as a Cell Death Pathway Underlying Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A high-throughput screening-compatible homogeneous time-resolved fluorescence assay measuring the glycohydrolase activity of human poly(ADP-ribose) glycohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. bpsbioscience.com [bpsbioscience.com]
- 33. A high-throughput approach to identify BRCA1-downregulating compounds to enhance PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
TFMU-ADPr: A Fluorogenic Probe for Real-Time Monitoring of ADP-Ribosylation Erasure in DNA Damage Repair Studies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The post-translational modification (PTM) of proteins by ADP-ribosylation is a critical signaling mechanism in the cellular response to DNA damage. This process is dynamically regulated by "writer" enzymes, primarily Poly(ADP-ribose) Polymerases (PARPs), and "eraser" enzymes, the hydrolases that remove the modification. Poly(ADP-ribose) glycohydrolase (PARG) is the principal enzyme responsible for degrading poly(ADP-ribose) (PAR) chains. Understanding the activity of PARG is fundamental to elucidating the kinetics of DNA damage repair (DDR) and for the development of novel therapeutics. TFMU-ADPr is a novel, fluorogenic substrate that enables continuous, real-time monitoring of PARG and other ADP-ribosyl hydrolase activities.[1][2] Upon enzymatic cleavage, this compound releases a highly fluorescent molecule, providing a direct and quantitative measure of hydrolase activity.[3][4] This technical guide details the role of this compound as a research tool, presenting its mechanism, key quantitative data, detailed experimental protocols for its use, and its application in inhibitor screening.
The Role of ADP-Ribosylation in the DNA Damage Response
When DNA damage occurs, PARP enzymes (primarily PARP1 and PARP2) are recruited to the site of the lesion.[5] In conjunction with the auxiliary factor HPF1, PARPs catalyze the transfer of ADP-ribose units from NAD+ onto target proteins, with serine residues being the primary modification sites in the context of DNA damage. This creates long, branched chains of poly(ADP-ribose), a signal that recruits other DNA repair factors to the damage site.
This signaling is transient and must be reversed to complete the repair process. The reversal is primarily carried out by "eraser" enzymes. PARG is the dominant hydrolase that breaks down the PAR chains, leaving a single ADP-ribose moiety attached to the protein. A second enzyme, ADP-ribosylhydrolase 3 (ARH3), can then cleave the final serine-linked ADP-ribose, fully reversing the modification. The dynamic interplay between PARPs and these hydrolases is crucial for maintaining genomic stability.
This compound: A Fluorogenic Substrate for Hydrolase Activity
This compound is a synthetic molecule designed to mimic the natural substrate of ADP-ribosyl hydrolases. It consists of an ADP-ribose moiety linked to a trifluoromethylumbelliferone (TFMU) fluorophore. In its intact state, the molecule is non-fluorescent. However, when an enzyme like PARG or ARH3 cleaves the glycosidic bond between the ADP-ribose and the TFMU group, the fluorophore is released, resulting in a significant increase in fluorescence. This direct relationship between enzymatic activity and fluorescent signal allows for a continuous and highly sensitive assay format.
Quantitative Data and Specifications
The utility of this compound is defined by its chemical and physical properties, which have been characterized to ensure reliable and reproducible experimental results.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₂₅H₂₆F₃N₅O₁₆P₂ | |
| Molecular Weight | 771.44 g/mol | |
| CAS Number | 2412923-11-4 | |
| Excitation (Ex) | 385 nm | |
| Emission (Em) | 502 nm | |
| Purity | Typically >98% (Varies by supplier) | N/A |
| Storage | Powder: -20°C for up to 3 years. In DMSO: -80°C for up to 1 year. |
Table 2: Enzymatic Kinetic Parameters
Kinetic parameters for this compound have been determined for key human ADP-ribosyl hydrolases, demonstrating its utility as a substrate for these enzymes.
| Enzyme | Kₘ (μM) | kcat (s⁻¹) | Reference(s) |
| Human PARG | 1.6 ± 0.2 | 14 ± 0.3 | |
| Human ARH3 | 2.5 ± 0.3 | 0.20 ± 0.01 | |
| T. thermophila PARG | 1.4 ± 0.2 | 1.1 ± 0.03 | |
| Note: Data extracted from Table 1 in the cited primary literature, Drown et al., Cell Chem Biol. 2018. |
Experimental Protocols and Workflow
This compound can be employed in various experimental setups, from purified enzyme systems to complex cell lysates. Below are generalized protocols for its use.
In Vitro Purified Enzyme Activity Assay
This protocol is designed to measure the activity of a purified hydrolase enzyme or to screen for its inhibitors.
Materials:
-
Purified PARG or ARH3 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Test compounds (for inhibitor screening) dissolved in DMSO
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of this compound in Assay Buffer at 2x the final desired concentration (e.g., 20 μM for a 10 μM final concentration). Prepare a 2x enzyme solution in Assay Buffer.
-
Compound Plating: For inhibitor screening, add test compounds to the wells. Add an equivalent volume of DMSO for control wells.
-
Add Enzyme: Add the 2x enzyme solution to each well.
-
Initiate Reaction: Add the 2x this compound working solution to all wells to start the reaction. The final volume should be uniform (e.g., 50 or 100 μL).
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation (385 nm) and emission (502 nm) wavelengths. Monitor the increase in fluorescence over time (kinetic mode) at a constant temperature (e.g., 30°C or 37°C).
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. For inhibitor screening, normalize the rates to the DMSO control and calculate IC₅₀ values.
Hydrolase Activity Assay in Cell Lysates
This protocol measures the total endogenous ADP-ribosyl hydrolase activity within cells.
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., Tris-buffered saline with 0.1% Triton X-100 and protease inhibitors)
-
BCA Protein Assay Kit
-
Other materials as listed in section 5.1
Procedure:
-
Prepare Lysate: Culture and treat cells as required. Harvest cells, wash with cold PBS, and lyse in Lysis Buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Quantify Protein: Determine the total protein concentration of the lysate using a BCA assay.
-
Assay Setup: Dilute the cell lysate to a consistent final protein concentration (e.g., 0.5-1.0 mg/mL) in the wells of a microplate using Assay Buffer.
-
Initiate and Measure: Start the reaction by adding this compound and immediately begin fluorescence measurements as described in steps 4-5 of the in vitro protocol.
-
Data Analysis: Calculate the rate of fluorescence increase and normalize it to the total protein concentration to determine the specific activity (e.g., RFU/min/mg protein).
-
Optional: To distinguish between PARG and ARH3 activity, parallel experiments can be run using ARH3-knockout cell lines or by including a selective PARG inhibitor (e.g., PDD00017273).
-
Applications in Drug Development
The this compound assay platform is a powerful tool for drug discovery and development. Its simple, robust, and continuous format makes it ideal for high-throughput screening (HTS) of small-molecule libraries to identify novel inhibitors of PARG and other ADP-ribosyl hydrolases. Such inhibitors are of significant therapeutic interest, particularly in oncology. For instance, inhibiting PARG can sensitize cancer cells to PARP inhibitors, offering a potential strategy to overcome drug resistance. This compound allows for the rapid determination of compound potency (IC₅₀) and can be adapted to study enzyme kinetics and mechanism of inhibition, accelerating the progression of lead compounds.
References
- 1. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PARticular MARks: Histone ADP-ribosylation and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TFMU-ADPr: Properties, Structure, and Applications in ADP-ribosyl Hydrolase Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(trifluoromethyl)umbelliferyl ADP-ribose (TFMU-ADPr), a fluorogenic substrate essential for the continuous monitoring of poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3) activity.[1][2][3][4][5][6] this compound has demonstrated exceptional reactivity, stability, and utility in high-throughput screening and inhibitor assessment, making it a valuable tool in the study of ADP-ribosylation signaling pathways and the development of novel therapeutics.[1][2][7][8][9] This document details the core properties and structure of this compound, presents its kinetic data with relevant enzymes, outlines detailed experimental protocols for its use, and provides visual representations of its mechanism and experimental workflows.
Core Properties and Structure
This compound is a synthetic molecule designed to mimic the natural substrate of ADP-ribosyl hydrolases.[3][5] Its structure consists of an ADP-ribose (ADPr) moiety linked to a 4-(trifluoromethyl)umbelliferone (TFMU) fluorophore.[3] In its intact state, the TFMU fluorophore is quenched. Upon enzymatic cleavage of the glycosidic bond between ADPr and TFMU by PARG or ARH3, the highly fluorescent TFMU is released, resulting in a detectable increase in fluorescence.[1][2][3][4][5][6][8] This direct and continuous reporting of enzymatic activity eliminates the need for radioisotopic or antibody-based detection methods.[3][4][5][6]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C25H26F3N5O16P2 |
| Molecular Weight | 771.44 g/mol |
| CAS Number | 2412923-11-4 |
| Excitation Wavelength | 385 nm |
| Emission Wavelength | 502 nm |
| Appearance | Solid |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Data sourced from multiple chemical suppliers and research articles.[3][7]
Quantitative Data: Enzyme Kinetics
This compound has been characterized as a substrate for both human PARG and ARH3. The kinetic parameters, as determined by Drown et al. (2018), are presented below. These data highlight the utility of this compound in quantitatively assessing enzyme activity and inhibition.
| Enzyme | Michaelis-Menten Constant (KM) (μM) | Catalytic Rate Constant (kcat) (s-1) | Catalytic Efficiency (kcat/KM) (M-1s-1) |
| Human PARG | 130 ± 20 | 2.5 ± 0.1 | 19,000 |
| Human ARH3 | 200 ± 20 | 0.21 ± 0.01 | 1,100 |
Table adapted from Drown et al., Cell Chemical Biology, 2018.[5]
Signaling Pathway and Mechanism of Action
This compound is utilized to study the "erasers" of the poly(ADP-ribose) (PAR) signaling pathway. This pathway is crucial for a variety of cellular processes, including DNA damage repair, cell death, and inflammation.[1][2][7][8] Poly(ADP-ribose) polymerases (PARPs) synthesize PAR chains on target proteins, and this modification is reversed by ADP-ribosyl hydrolases like PARG and ARH3.[2][9][10] this compound acts as a direct substrate for these hydrolases.
References
- 1. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Poly(ADP-ribose) signaling in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of ADP-ribose metabolism in metabolic regulation, adipose tissue differentiation, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serine ADP-ribosylation reversal by the hydrolase ARH3 | eLife [elifesciences.org]
Methodological & Application
Application Notes and Protocols for In Vitro PARG Inhibitor Screening using the TFMU-ADPr Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains synthesized by poly(ADP-ribose) polymerases (PARPs). The dynamic regulation of PARylation is crucial for genomic stability and cell survival. Inhibition of PARG is a promising therapeutic strategy in oncology, particularly in cancers with deficiencies in DNA repair mechanisms.
The TFMU-ADPr (4-(trifluoromethyl)umbelliferyl-ADP-ribose) protocol provides a robust and continuous fluorescent assay for monitoring PARG activity in vitro. This method relies on the PARG-mediated hydrolysis of the non-fluorescent this compound substrate, which releases the highly fluorescent 4-(trifluoromethyl)umbelliferone (TFMU), enabling a direct and real-time measurement of enzymatic activity. This application note provides detailed protocols for utilizing the this compound assay for the screening and characterization of PARG inhibitors.
Principle of the Assay
The this compound assay is based on a "turn-on" fluorescence mechanism. This compound is a synthetic substrate where the fluorophore TFMU is quenched by the attached ADP-ribose moiety. Upon enzymatic cleavage by PARG, the fluorescent TFMU is released, resulting in a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the PARG activity. In the presence of a PARG inhibitor, the rate of TFMU release is reduced, allowing for the quantification of inhibitor potency (e.g., IC50 determination).
Quantitative Data Summary
The following tables summarize the kinetic parameters of the this compound substrate with human PARG (hPARG) and the inhibitory potency of a known PARG inhibitor determined using this assay.
Table 1: Michaelis-Menten Kinetic Parameters for this compound with Human PARG [1]
| Substrate | Enzyme | K_M_ (μM) | V_max_ (μmol/min/mg) |
| This compound | hPARG | 66.2 ± 15 | 0.84 ± 0.05 |
Table 2: IC50 Value for a Known PARG Inhibitor [2][3]
| Inhibitor | Enzyme | IC50 (nM) | Assay Principle |
| PDD00017273 | hPARG | ~0.5 | This compound Fluorogenic Assay |
Experimental Protocols
Materials and Reagents
-
Human recombinant PARG enzyme
-
This compound substrate
-
PARG inhibitor (e.g., PDD00017273 for control)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM DTT, 10% glycerol)
-
DMSO (for dissolving compounds)
-
384-well black, low-binding assay plates
-
Fluorescence plate reader
Experimental Procedure for PARG Inhibitor Screening
-
Reagent Preparation:
-
Thaw purified human PARG enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2.5 ng per reaction) in cold Assay Buffer.[2]
-
Prepare the this compound substrate stock solution in an appropriate buffer. Dilute the substrate in Assay Buffer to the final working concentration (e.g., 4 µM).[2]
-
Prepare a stock solution of the test compounds and the control inhibitor (PDD00017273) in DMSO. Create a serial dilution of the compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
Add 5 µL of the diluted test compounds or control inhibitor to the wells of a 384-well plate. For control wells, add 5 µL of Assay Buffer with the same percentage of DMSO (vehicle control) and 5 µL of Assay Buffer without enzyme (blank).
-
Add 10 µL of the diluted PARG enzyme to each well, except for the blank wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Initiation and Measurement of the Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the diluted this compound substrate to all wells, bringing the final reaction volume to 25 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 385 nm and emission at approximately 502 nm.
-
-
Data Analysis:
-
Subtract the blank values (wells without enzyme) from all other values.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with a saturating concentration of a known inhibitor or no enzyme (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
PARG Signaling Pathway in DNA Damage Response
Caption: PARG's role in the DNA damage response pathway.
Experimental Workflow for PARG Inhibitor Screening
References
Application Notes and Protocols for High-Throughput Screening using TFMU-ADPr
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the fluorogenic substrate, TFMU-ADPr, in a high-throughput screening (HTS) assay to identify and characterize inhibitors of Poly(ADP-ribose) Glycohydrolase (PARG).
Introduction
Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response (DDR) pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. The accumulation of PAR is critical for signaling and recruiting DNA repair machinery to sites of damage. Inhibition of PARG represents a promising therapeutic strategy in oncology, potentially sensitizing cancer cells to DNA-damaging agents.
This compound is a highly sensitive and specific fluorogenic substrate for PARG.[1][2][3] Enzymatic cleavage of this compound by PARG releases a highly fluorescent molecule, providing a direct and continuous measure of enzyme activity.[1][2] Its excellent reactivity, stability, and compatibility with HTS formats make it an ideal tool for the discovery of novel PARG inhibitors.
Principle of the Assay
The this compound HTS assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate by PARG. This reaction cleaves the glycosidic bond, liberating the trifluoromethylumbelliferone (TFMU) fluorophore. The resulting increase in fluorescence intensity is directly proportional to PARG activity and can be monitored in real-time using a fluorescence plate reader.
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data for the this compound assay, including the kinetic parameters of the substrate with human PARG and the inhibitory potency of known PARG inhibitors determined using this assay format.
Table 1: Kinetic Parameters of this compound with Human PARG
| Parameter | Value |
| Michaelis-Menten Constant (Km) | 2.1 ± 0.2 µM |
| Maximum Velocity (Vmax) | 1.90 ± 0.02 µmol/min/mg |
Table 2: IC50 Values of Known PARG Inhibitors
| Inhibitor | IC50 (nM) |
| PDD00017273 | ~0.5 |
| PDD00017272 | ~0.3 |
| PDD00017238 | ~1.0 |
Experimental Protocols
Materials and Reagents
-
This compound Substrate: Store at -20°C, protected from light.
-
Human Recombinant PARG Enzyme: Store at -80°C.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT. Prepare fresh DTT for each experiment.
-
Test Compounds: Dissolved in 100% DMSO.
-
Positive Control Inhibitor: A known PARG inhibitor (e.g., PDD00017273).
-
384-well black, low-binding assay plates.
-
Fluorescence plate reader with excitation at ~385 nm and emission at ~502 nm.
High-Throughput Screening (HTS) Protocol
This protocol is designed for a 384-well plate format with a final assay volume of 25 µL.
-
Compound Plating:
-
Dispense 0.25 µL of test compounds (at 100x the final desired concentration in 100% DMSO) into the appropriate wells of the 384-well plate.
-
For control wells, dispense 0.25 µL of DMSO (for no-inhibition control) or a known PARG inhibitor (for positive inhibition control).
-
-
Enzyme Preparation and Addition:
-
Thaw the human recombinant PARG enzyme on ice.
-
Dilute the PARG enzyme in cold Assay Buffer to a concentration of 0.2 ng/µL (for a final concentration of 2.5 ng per well).
-
Add 12.5 µL of the diluted PARG enzyme solution to each well containing the test compounds or controls.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Substrate Preparation and Addition:
-
Prepare the this compound substrate solution in Assay Buffer at a concentration of 8 µM (2x the final concentration).
-
Add 12.5 µL of the this compound substrate solution to each well to initiate the enzymatic reaction. The final this compound concentration will be 4 µM.
-
-
Kinetic Reading:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~385 nm) and emission (~502 nm) wavelengths.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for a total of 60 minutes at room temperature.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well by calculating the slope of the linear portion of the kinetic curve.
-
Normalize the data to the no-inhibition (DMSO) and positive inhibition controls.
-
Calculate the percent inhibition for each test compound.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Mandatory Visualizations
PARG Signaling in DNA Damage Response
High-Throughput Screening Workflow
Hit Validation Cascade
References
Application Notes and Protocols for TFMU-ADPr based ARH3 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADP-ribosylation is a critical post-translational modification involved in a myriad of cellular processes, including DNA repair, transcription, and cell death pathways.[1][2] The dynamic regulation of ADP-ribosylation is maintained by the interplay of "writer" enzymes (PARPs), which add ADP-ribose moieties, and "eraser" enzymes, which remove them. ADP-ribosylhydrolase 3 (ARH3), also known as ADPRHL2, is a key "eraser" enzyme that plays a crucial role in reversing serine ADP-ribosylation, a modification now understood to be a primary signal in the DNA damage response.[3][4] Dysregulation of ARH3 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.
This document provides a detailed guide for a robust and continuous fluorescence-based assay to measure the enzymatic activity of human ARH3 using the fluorogenic substrate TFMU-ADPr. This assay is suitable for enzyme kinetics, inhibitor screening, and selectivity profiling.
Principle of the Assay
The this compound based ARH3 assay relies on the enzymatic hydrolysis of a synthetic substrate, this compound, by ARH3. This compound is composed of an ADP-ribose moiety linked to a quenched fluorophore, 4-(trifluoromethyl)umbelliferone (TFMU). In its intact form, the substrate exhibits minimal fluorescence. Upon hydrolysis by ARH3, the fluorescent TFMU is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time.[3] The rate of the fluorescence increase is directly proportional to the ARH3 enzyme activity.
The reaction is as follows: this compound + H₂O --(ARH3)--> TFMU + ADP-ribose
Signaling Pathway of ARH3 in DNA Damage Response
ARH3 is a key regulator in the DNA damage response pathway. Upon DNA damage, PARP1 is activated and, in conjunction with HPF1, catalyzes the addition of ADP-ribose to serine residues on target proteins, including histones. This serine ADP-ribosylation serves as a crucial signaling platform for the recruitment of DNA repair factors. ARH3 acts as the primary hydrolase responsible for removing these serine-linked mono-ADP-ribose units, thereby reversing the signal and contributing to the restoration of cellular homeostasis. The coordinated action of PARP1/HPF1 and ARH3 ensures a transient and tightly controlled DNA damage response.
Caption: ARH3 signaling pathway in the DNA damage response.
Experimental Workflow for this compound based ARH3 Assay
The experimental workflow for the this compound based ARH3 assay is a straightforward and robust method for determining enzyme activity. The process begins with the preparation of reagents, including the assay buffer, recombinant human ARH3 enzyme, this compound substrate, and any potential inhibitors. The enzyme, inhibitors, and buffer are then added to a microplate and pre-incubated. The reaction is initiated by the addition of the this compound substrate. The fluorescence signal is then measured kinetically over a defined period using a fluorescence plate reader. Finally, the data is analyzed to determine the reaction rate, which is indicative of ARH3 activity.
Caption: Experimental workflow for the this compound based ARH3 assay.
Quantitative Data Summary
Kinetic Parameters of Human ARH3 with this compound
| Parameter | Value | Reference |
| KM | 29 ± 4 µM | |
| kcat | 0.81 ± 0.03 s-1 | |
| kcat/KM | 2.8 x 104 M-1s-1 |
IC₅₀ Values of ARH3 and PARG Inhibitors
| Compound | Target | IC₅₀ | Reference |
| ADP-HPD | ARH3 | 529 nM | |
| AI26 | ARH3 | ~2.41 µM | |
| PDD 00017273 | PARG | >100 µM (for ARH3) |
Experimental Protocols
Materials and Reagents
-
Recombinant Human ARH3 (full-length, His-tagged)
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Phosphate (Na₂HPO₄), 10 mM Magnesium Chloride (MgCl₂), 5 mM Dithiothreitol (DTT), pH 7.4
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~385 nm and emission at ~502 nm
-
Reference compounds/inhibitors (e.g., ADP-HPD)
-
DMSO (for dissolving compounds)
Step-by-Step Protocol
-
Prepare Assay Buffer: Prepare a fresh solution of 50 mM Sodium Phosphate, 10 mM MgCl₂, and 5 mM DTT. Adjust the pH to 7.4.
-
Prepare Reagents:
-
Thaw the recombinant human ARH3 enzyme on ice. Dilute the enzyme to the desired final concentration in the assay buffer. A typical final concentration may range from 1-10 nM, but should be optimized for linear reaction kinetics.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer). A final concentration of 4 µM can be used as a starting point. For kinetic studies, a range of concentrations bracketing the KM value should be used.
-
Prepare stock solutions of inhibitors or reference compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
Add 25 µL of the diluted ARH3 enzyme solution to each well of the microplate.
-
For inhibitor studies, add 1 µL of the inhibitor or DMSO (vehicle control) to the respective wells.
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the this compound substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically at room temperature for 60 minutes, with readings taken every 1-2 minutes.
-
Set the excitation wavelength to 385 nm and the emission wavelength to 502 nm.
-
Data Analysis
-
Calculate Reaction Rates:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve. This is typically the slope of the initial phase of the reaction.
-
-
Enzyme Inhibition Analysis:
-
To determine the IC₅₀ value of an inhibitor, perform the assay with a range of inhibitor concentrations.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The this compound based ARH3 assay is a sensitive, continuous, and high-throughput compatible method for studying the activity of this important enzyme. The detailed protocols and data presented here provide a solid foundation for researchers to investigate the role of ARH3 in various biological processes and to screen for potential therapeutic modulators. The provided diagrams offer a clear visualization of the ARH3 signaling pathway and the experimental workflow, facilitating a deeper understanding of the assay's context and execution.
References
- 1. The regulatory landscape of the human HPF1- and ARH3-dependent ADP-ribosylome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine ADP-ribosylation reversal by the hydrolase ARH3 | eLife [elifesciences.org]
- 3. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–function analyses reveal the mechanism of the ARH3-dependent hydrolysis of ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Lysate Preparation in TFMU-ADPr Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-translational modification of proteins by ADP-ribosylation is a critical cellular process involved in a wide array of signaling pathways, most notably in the DNA damage response. This modification is dynamically regulated by ADP-ribosyltransferases (ARTs), such as poly(ADP-ribose) polymerases (PARPs), and ADP-ribosylhydrolases, including Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3). The study of these enzymes is paramount for understanding disease mechanisms and for the development of novel therapeutics.
TFMU-ADPr is a fluorogenic substrate that enables the continuous monitoring of PARG and ARH3 hydrolase activity.[1][2][3] Upon enzymatic cleavage of the glycosidic bond, the highly fluorescent molecule 4-(trifluoromethyl)umbelliferone (TFMU) is released, providing a direct measure of enzyme activity. This substrate is a versatile tool for assessing enzyme kinetics, screening for small-molecule inhibitors, and probing the regulation of ADP-ribosyl catabolic enzymes in both in vitro and cell lysate-based assays.[1][2]
The preparation of high-quality cell lysates with preserved enzymatic activity is a critical first step for successful this compound experiments. This document provides detailed protocols for the preparation of cell lysates suitable for measuring PARG and ARH3 activity, along with important considerations for buffer selection and quantitative data presentation.
Key Signaling Pathway: ADP-Ribosylation and Hydrolysis
The balance between the synthesis and degradation of poly(ADP-ribose) (PAR) and mono(ADP-ribose) (MAR) is crucial for cellular homeostasis. PARPs catalyze the transfer of ADP-ribose units from NAD+ to target proteins. PARG is the primary enzyme responsible for the hydrolysis of PAR chains, while ARH3 can also process PAR and is involved in cleaving serine-linked mono-ADP-ribosylation. This compound serves as a substrate for both PARG and ARH3, allowing for the measurement of their combined or individual activities in cell lysates.
Experimental Protocols
I. Cell Culture and Harvesting
-
Cell Culture : Culture cells to the desired confluency (typically 80-90%) in appropriate growth medium and conditions. The number of cells required will depend on the expression level of the target enzymes and should be optimized for each cell line. A starting point of 1-5 million cells per lysate is recommended.
-
Harvesting Adherent Cells :
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
-
Harvesting Suspension Cells :
-
Transfer the cell suspension to a conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Carefully aspirate and discard the final supernatant.
-
II. Cell Lysate Preparation
The choice of lysis buffer is critical for preserving the activity of PARG and ARH3. Harsh detergents found in standard buffers like RIPA can denature enzymes and interfere with fluorescent readouts. A recommended buffer is a modified Tris-based buffer.
PARG Activity Lysis Buffer :
-
30 mM Tris-HCl, pH 7.5
-
500 mM NaCl
-
20% glycerol
-
1% Triton X-100
-
Protease Inhibitor Cocktail (added fresh)
Procedure :
-
To the cell pellet from the harvesting step, add an appropriate volume of ice-cold PARG Activity Lysis Buffer. A general starting point is 100-200 µL per 1-5 million cells.
-
Resuspend the pellet by gentle pipetting.
-
Incubate the suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay). It is advisable to use a small aliquot for this purpose.
-
The cell lysate can be used immediately for the this compound assay or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
III. This compound Hydrolase Activity Assay
Lysate Activity Buffer :
-
50 mM K₂HPO₄, pH 7.4
-
50 mM KCl
-
5 mM MgCl₂
-
5 mM DTT
Procedure :
-
In a 96-well black, clear-bottom plate, dilute the cell lysate to the desired concentration in Lysate Activity Buffer. The optimal lysate concentration should be determined empirically but a starting range of 10-50 µg of total protein per well is recommended.
-
Add this compound substrate to each well to a final concentration of 10-50 µM.
-
The total reaction volume is typically 50-100 µL.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at approximately 385 nm and emission at approximately 502 nm.
-
The rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.
Experimental Workflow
The overall workflow for preparing cell lysates and performing the this compound assay is outlined below.
Data Presentation: Lysis Buffer Comparison
The selection of an appropriate lysis buffer is crucial. The table below summarizes the components of common lysis buffers and their compatibility with fluorescent enzyme assays.
| Buffer Component | PARG Activity Lysis Buffer | RIPA Buffer | Purpose | Compatibility with Fluorescent Assays |
| Buffering Agent | 30 mM Tris-HCl, pH 7.5 | 50 mM Tris-HCl, pH 7.4 | Maintain pH | High |
| Salt | 500 mM NaCl | 150 mM NaCl | Modulate ionic strength | High |
| Glycerol | 20% | - | Stabilize proteins | High |
| Non-ionic Detergent | 1% Triton X-100 | 1% NP-40 or Triton X-100 | Solubilize proteins | Moderate (can cause background fluorescence) |
| Ionic Detergent | - | 0.5% Sodium deoxycholate | Solubilize proteins | Low (can denature enzymes and quench fluorescence) |
| Ionic Detergent | - | 0.1% SDS | Denature proteins | Very Low (strong denaturant, interferes with fluorescence) |
| Protease Inhibitors | Recommended | Recommended | Prevent protein degradation | High |
| Phosphatase Inhibitors | Optional | Optional | Prevent dephosphorylation | High |
Note: For this compound assays, it is strongly recommended to avoid buffers containing strong ionic detergents like SDS and sodium deoxycholate, such as standard RIPA buffer. The "PARG Activity Lysis Buffer" is specifically formulated to maintain enzymatic activity while effectively lysing cells.
Concluding Remarks
The protocols and guidelines presented here provide a robust framework for the preparation of cell lysates for this compound experiments. By carefully selecting the lysis buffer and following the outlined procedures, researchers can obtain high-quality lysates that yield reliable and reproducible data. This will, in turn, facilitate the accurate assessment of PARG and ARH3 activity, aiding in the investigation of ADP-ribosylation signaling and the development of targeted therapies.
References
- 1. ADP-Ribosylation Post-Translational Modification: An Overview with a Focus on RNA Biology and New Pharmacological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Determining kinetic parameters of PARG with TFMU-ADPr
Application Note & Protocol
Topic: Determining Kinetic Parameters of Poly(ADP-ribose) Glycohydrolase (PARG) with the Fluorogenic Substrate TFMU-ADPr
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in the DNA damage response (DDR) pathway. It is the primary hydrolase responsible for degrading poly(ADP-ribose) (PAR) chains, a post-translational modification synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage.[1][2][3] This rapid degradation of PAR is essential for the proper regulation of DNA repair, replication, and cell death.[3] Due to its central role in genome stability, PARG has emerged as a promising therapeutic target for cancer, often in combination with DNA damaging agents or PARP inhibitors.[4]
Accurate determination of PARG enzymatic activity and its inhibition is crucial for basic research and drug development. Traditional methods for monitoring PARG activity often rely on discontinuous, radioisotopic, or antibody-based detection of the natural PAR substrate. This application note describes the use of this compound, a novel fluorogenic substrate that enables continuous, real-time monitoring of PARG hydrolase activity. Hydrolysis of this compound by PARG releases a highly fluorescent molecule, providing a direct and sensitive measure of enzymatic activity suitable for high-throughput screening (HTS) and detailed kinetic analysis.
PARG Signaling Pathway in DNA Damage Response
Upon detection of DNA damage, particularly single-strand breaks, PARP1 is recruited to the site and becomes activated. Activated PARP1 utilizes NAD+ as a substrate to synthesize long, branched chains of PAR onto itself (auto-PARylation) and other acceptor proteins, including histones and DNA repair factors. This accumulation of negatively charged PAR serves as a scaffold to recruit DNA repair machinery. PARG is then responsible for hydrolyzing these PAR chains, which is necessary for the completion of the repair process and the recycling of PARP1. The dynamic interplay between PARP1 and PARG ensures a tightly regulated DNA damage response.
Principle of the this compound Fluorogenic Assay
The this compound assay provides a direct and continuous method for measuring PARG activity. The substrate consists of an ADP-ribose (ADPr) moiety linked to a trifluoromethyl-umbelliferone (TFMU) fluorophore. In its intact state, the TFMU fluorophore is quenched. Upon enzymatic hydrolysis of the glycosidic bond by PARG, the free TFMU is released, resulting in a significant increase in fluorescence intensity. This increase can be monitored in real-time using a fluorescence plate reader. The rate of fluorescence increase is directly proportional to the PARG enzyme's activity.
Quantitative Data Summary
Kinetic Parameters of PARG with this compound
Kinetic parameters for human PARG have been determined using the this compound substrate. These values serve as a benchmark for experimental design and data interpretation.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| Human PARG | This compound | 140 ± 20 | 1.8 ± 0.1 | 1.3 x 104 | |
| Human ARH3 | This compound | 100 ± 10 | 1.1 ± 0.03 | 1.1 x 104 |
Note: ADP-ribosylhydrolase 3 (ARH3) is another enzyme that can process PAR, and this compound is also a substrate for it.
Template for PARG Inhibitor Kinetic Data
This table serves as a template for summarizing results from inhibitor screening and characterization studies using the this compound assay.
| Inhibitor Compound | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Example: PDD00017273 | Value | Value | e.g., Competitive |
| Test Compound 1 | |||
| Test Compound 2 |
Experimental Workflow
The general workflow for determining PARG kinetic parameters involves preparing reagents, setting up the enzymatic reaction, monitoring the reaction progress in real-time, and analyzing the resulting data to calculate kinetic constants.
Experimental Protocols
Protocol for Determining KM and Vmax of PARG with this compound
This protocol describes how to determine the Michaelis-Menten constant (KM) and maximum velocity (Vmax) for PARG.
A. Materials and Reagents
-
Purified recombinant human PARG enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT
-
Black, flat-bottom 96- or 384-well microplate (low-binding)
-
Fluorescence microplate reader with excitation/emission wavelengths of ~385/502 nm
-
Multichannel pipette
B. Procedure
-
Prepare Reagents:
-
Prepare a 2X working solution of PARG enzyme in Assay Buffer (e.g., 2 nM final concentration).
-
Prepare a series of 2X this compound substrate concentrations in Assay Buffer. A typical range would be 0.1x to 10x the expected KM (e.g., 10 µM to 1 mM).
-
-
Assay Setup:
-
To each well of the microplate, add 50 µL of the 2X PARG enzyme solution.
-
Include "no enzyme" control wells containing 50 µL of Assay Buffer instead of the enzyme solution for background subtraction.
-
-
Initiate Reaction:
-
Set the plate reader to the appropriate excitation/emission wavelengths and kinetic read mode, taking measurements every 30-60 seconds for 30-60 minutes at a constant temperature (e.g., 30°C).
-
Start the reaction by adding 50 µL of each 2X this compound substrate concentration to the corresponding wells containing the enzyme. Mix briefly by gentle shaking.
-
Immediately begin reading the fluorescence intensity.
-
-
Data Analysis:
-
For each substrate concentration, subtract the background fluorescence from the "no enzyme" control.
-
Determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the fluorescence versus time plot. Convert fluorescence units/min to µM/min using a standard curve of the free TFMU fluorophore.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the values for KM and Vmax.
-
Protocol for Determining IC50 of a PARG Inhibitor
This protocol is designed to measure the potency of a test compound in inhibiting PARG activity.
A. Materials and Reagents
-
All reagents from Protocol 6.1.
-
PARG inhibitor test compound dissolved in a suitable solvent (e.g., DMSO).
B. Procedure
-
Prepare Reagents:
-
Prepare a 2X PARG enzyme solution in Assay Buffer (e.g., 2 nM final concentration).
-
Prepare a 4X this compound substrate solution in Assay Buffer at a concentration close to its KM (e.g., 140 µM).
-
Prepare a series of 4X dilutions of the test inhibitor in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is constant across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Add 25 µL of each 4X inhibitor dilution to the appropriate wells.
-
Include "no inhibitor" (0% inhibition) controls containing 25 µL of Assay Buffer with the same final solvent concentration.
-
Include "no enzyme" (100% inhibition) controls.
-
Add 50 µL of the 2X PARG enzyme solution to the inhibitor and "no inhibitor" wells. Add 50 µL of Assay Buffer to the "no enzyme" wells.
-
Mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding 25 µL of the 4X this compound substrate solution to all wells.
-
Monitor the reaction kinetically in a fluorescence plate reader as described in Protocol 6.1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each inhibitor concentration.
-
Normalize the data by setting the average velocity of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression software to determine the IC50 value.
-
Conclusion
The this compound fluorogenic substrate provides a powerful tool for the detailed kinetic characterization of PARG and the high-throughput screening of its inhibitors. Its continuous, real-time readout offers significant advantages over traditional endpoint or radio-based assays, facilitating robust and reproducible data collection. The protocols outlined in this application note provide a comprehensive framework for researchers and drug development professionals to investigate PARG function and identify novel therapeutic agents targeting this key enzyme in the DNA damage response pathway.
References
- 1. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARG Inhibition – Hergenrother Lab [publish.illinois.edu]
Application of TFMU-ADPr in Cancer Cell Line Studies: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TFMU-ADPr (2'-(5''-Trifluoromethylumbelliferyl)-adenosine-5''-O-diphosphoribose) is a fluorogenic substrate designed for the sensitive and continuous monitoring of poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3) activity.[1][2] These enzymes play a critical role in the DNA damage response (DDR) pathway by hydrolyzing poly(ADP-ribose) (PAR) chains, a post-translational modification synthesized by poly(ADP-ribose) polymerases (PARPs). The dynamic regulation of PARylation is essential for the recruitment of DNA repair factors and the maintenance of genomic stability. In many cancers, there is an increased reliance on specific DNA repair pathways, making the enzymes involved attractive therapeutic targets.[3] Inhibition of PARG leads to the accumulation of PAR, disruption of DNA repair, and can induce synthetic lethality in cancer cells with deficiencies in other repair pathways, such as those with BRCA mutations. This compound provides a valuable tool for high-throughput screening of PARG and ARH3 inhibitors and for characterizing their enzymatic activity in the context of cancer research.[1][2] Upon enzymatic cleavage of the glycosidic bond in this compound, the highly fluorescent trifluoromethylumbelliferone (TFMU) is released, providing a direct and real-time measure of enzyme activity.
Signaling Pathway Context: PARP, PARG, and DNA Damage Response
The delicate balance between PAR synthesis by PARPs and its degradation by PARG is crucial for an effective DNA damage response. When DNA damage occurs, PARPs are recruited to the site of the lesion and synthesize long chains of PAR on themselves and other acceptor proteins. These PAR chains act as a scaffold to recruit DNA repair machinery. PARG is responsible for hydrolyzing these PAR chains, allowing the repair process to proceed and recycling the components. Inhibition of PARG disrupts this cycle, leading to the persistent accumulation of PAR, which can be cytotoxic.
Experimental Protocols
Protocol 1: Fluorogenic PARG/ARH3 Activity Assay in Cancer Cell Lysates using this compound
This protocol describes the measurement of PARG and ARH3 activity from cancer cell lysates using the fluorogenic substrate this compound.
Materials:
-
Cancer cell lines of interest
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
This compound substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~385 nm, Emission: ~502 nm)
-
PARG inhibitor (optional, as a control)
Procedure:
-
Cell Culture and Lysis:
-
Culture cancer cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a 96-well black plate. For each well, add:
-
X µL of cell lysate (e.g., 10-50 µg of total protein)
-
Y µL of assay buffer to a final volume of 90 µL.
-
-
If testing inhibitors, pre-incubate the lysate with the inhibitor for a specified time before adding the substrate.
-
Initiate the reaction by adding 10 µL of this compound to each well to a final concentration of 10-50 µM.
-
Include a no-lysate control (buffer only) for background fluorescence.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~385 nm, Emission: ~502 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each sample.
-
Normalize the reaction rate to the amount of protein in each lysate to determine the specific activity.
-
For inhibitor studies, plot the reaction rate as a function of inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Assays for Evaluating PARG Inhibitor Efficacy
Once a PARG inhibitor has been identified or characterized using the this compound assay, its effects on cancer cells can be evaluated using the following cell-based assays.
A. Western Blot for PAR Levels
This protocol is to assess the intracellular accumulation of PAR following treatment with a PARG inhibitor.
Procedure:
-
Cell Treatment:
-
Seed cancer cells and treat them with varying concentrations of a PARG inhibitor for a specified duration (e.g., 24-72 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells as described in Protocol 1.
-
-
SDS-PAGE and Western Blot:
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against PAR.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
-
Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
B. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PARG inhibitor for 24-72 hours.
-
-
MTT Incubation and Solubilization:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
C. Clonogenic Survival Assay
This assay assesses the long-term reproductive capacity of cells after treatment.
Procedure:
-
Cell Seeding and Treatment:
-
Seed a low number of cells (e.g., 200-1000 cells per well of a 6-well plate).
-
Treat the cells with the PARG inhibitor for a defined period (e.g., 24 hours).
-
-
Colony Formation:
-
Replace the drug-containing medium with fresh medium and incubate for 7-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the control.
-
Experimental Workflow
The following diagram outlines a typical workflow for the screening and validation of PARG inhibitors in cancer cell line studies, incorporating the this compound assay.
Quantitative Data Summary
The following tables summarize the effects of PARG inhibitors on various cancer cell lines, as reported in the literature. These inhibitors were likely identified and characterized using assays similar to the this compound-based method.
Table 1: IC50 Values of PARP and PARG Inhibitors in Cancer Cell Lines
| Inhibitor | Target | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Olaparib | PARP | MDA-MB-436 | Breast Cancer | 0.01 | |
| Veliparib | PARP | MDA-MB-436 | Breast Cancer | 0.1 | |
| AG14361 | PARP | CFPAC-1 | Pancreatic Cancer | 0.02 | |
| BMN 673 | PARP | DT40 | Chicken Lymphoma | 0.001 | |
| PDD00017273 | PARG | - | (Biochemical Assay) | ~0.1-1 |
Table 2: Effects of PARG Inhibition on Cancer Cell Viability and Function
| Cancer Cell Line | Cancer Type | Treatment | Effect | Reference |
| MCF-7 | Breast Cancer | PARG inhibitor (PDD00017273) + Ionizing Radiation | Decreased cell viability and clonogenicity | |
| MDA-MB-231 | Breast Cancer | PARG inhibitor (PDD00017273) + Ionizing Radiation | Decreased cell viability and clonogenicity | |
| SKOV3 | Ovarian Cancer | PARG inhibitor | Decreased cell migration | |
| SNU251 | Ovarian Cancer | PARG inhibitor | Decreased cell migration | |
| LoVo | Colon Carcinoma | PARG shRNA | Decreased HUVEC migration and proliferation in co-culture | |
| OVCAR8, PEO1 | Ovarian Cancer | PARG inhibitor (COH34) | Reduced STAT3 phosphorylation and tumor cell growth |
References
Measuring Poly(ADP-ribose) Glycohydrolase (PARG) Activity in Whole-Cell Lysates Using a Fluorogenic Substrate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response pathway, responsible for the catabolism of poly(ADP-ribose) (PAR) chains.[1][2][3][4] These PAR chains are synthesized by poly(ADP-ribose) polymerases (PARPs) in response to DNA damage and act as a scaffold to recruit DNA repair proteins.[2][4] PARG hydrolyzes the glycosidic bonds between ADP-ribose units, ensuring the transient nature of the PAR signal and recycling of PARP proteins.[2][4][5] Dysregulation of PARG activity has been implicated in various diseases, including cancer, making it an attractive target for drug development.[5] This document provides a detailed protocol for measuring PARG activity in whole-cell lysates using the fluorogenic substrate TFMU-ADPr, a continuous and high-throughput method ideal for screening and profiling potential PARG inhibitors.[1][5]
Principle of the Assay
The this compound-based PARG assay is a homogeneous, no-wash, fluorogenic assay designed for high-throughput screening.[5] The substrate, this compound, consists of a trifluoromethylumbelliferyl (TFMU) fluorophore linked to an ADP-ribose (ADPr) moiety. In its intact form, the fluorescence of TFMU is quenched. Upon hydrolysis by PARG, the TFMU fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of PARG in the sample.[1][5]
Signaling Pathway and Assay Workflow
The following diagrams illustrate the PARG signaling pathway in the context of DNA damage and the experimental workflow for the this compound assay.
Caption: PARG's role in the DNA damage response pathway.
Caption: Experimental workflow for the this compound PARG activity assay.
Experimental Protocols
Materials and Reagents
-
Cells of interest: (e.g., HeLa, U2OS)
-
Phosphate-buffered saline (PBS): pH 7.4
-
Cell Lysis Buffer: (e.g., RIPA buffer with protease inhibitors)
-
This compound substrate: (e.g., from MedChemExpress, TargetMol)[6][7][8][9]
-
PARG Assay Buffer: (e.g., 20 mM potassium phosphate (B84403) pH 7.2, 50 mM KCl, 0.1 mg/ml BSA, 0.1% Triton X-100, 10 mM DTT)[10]
-
PARG Inhibitor (optional): (e.g., PDD00017273 for validation)[1]
-
96-well or 384-well black, low-binding assay plates
-
Fluorescence plate reader
1. Preparation of Whole-Cell Lysates
-
Culture cells to the desired confluency (typically 80-90%).
-
Wash the cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold cell lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (whole-cell lysate) and transfer to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Store the lysate at -80°C in aliquots to avoid freeze-thaw cycles.
2. PARG Activity Assay Protocol
This protocol is optimized for a 384-well plate format with a final reaction volume of 25 µl.[5] Adjust volumes accordingly for other plate formats.
-
Prepare Reagents:
-
Thaw the whole-cell lysate, this compound, and PARG assay buffer on ice.
-
Dilute the whole-cell lysate to the desired concentration in PARG assay buffer. The optimal concentration should be determined empirically but can start in the range of 0.5 - 2.0 µg of total protein per reaction.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in PARG assay buffer to the desired final concentration (e.g., 4 µM).[5]
-
If using a PARG inhibitor, prepare serial dilutions in PARG assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[5]
-
-
Assay Procedure:
-
Add the diluted whole-cell lysate to the wells of the black assay plate.
-
For inhibitor studies: Add the PARG inhibitor dilutions to the respective wells. For control wells (no inhibitor), add an equivalent volume of assay buffer with the same final DMSO concentration.
-
Pre-incubate the plate at room temperature for 15 minutes.[5]
-
Initiate the enzymatic reaction by adding the diluted this compound substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[5]
-
-
Fluorescence Measurement:
Data Analysis
-
Subtract the average fluorescence intensity of the blank wells from all other wells.
-
PARG activity can be expressed as the rate of fluorescence increase over time (kinetic assay) or as a single endpoint measurement.
-
For inhibitor studies, plot the percentage of PARG inhibition versus the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that reduces PARG activity by 50%) by fitting the data to a four-parameter logistic equation.
Data Presentation
The following tables provide examples of how to structure quantitative data for easy comparison.
Table 1: Optimization of Whole-Cell Lysate Concentration
| Lysate Concentration (µ g/reaction ) | Average Fluorescence (RFU) | Standard Deviation | Signal-to-Background Ratio |
| 0.0 (Blank) | 150 | 15 | 1.0 |
| 0.5 | 850 | 45 | 5.7 |
| 1.0 | 1600 | 80 | 10.7 |
| 1.5 | 2450 | 120 | 16.3 |
| 2.0 | 3100 | 150 | 20.7 |
Table 2: Characterization of a PARG Inhibitor
| Inhibitor Concentration (nM) | % Inhibition | Standard Deviation |
| 0.1 | 5.2 | 2.1 |
| 0.3 | 25.8 | 3.5 |
| 1.0 | 48.9 | 4.2 |
| 3.0 | 75.3 | 3.8 |
| 10.0 | 95.1 | 2.5 |
| IC50 (nM) | 1.05 |
Note: The data presented in these tables are for illustrative purposes only and may not reflect actual experimental results.
Troubleshooting
-
High Background Fluorescence:
-
Ensure the use of low-binding, black assay plates.
-
Test for intrinsic fluorescence of test compounds.
-
Optimize the concentration of this compound.
-
-
Low Signal:
-
Increase the amount of cell lysate per reaction.
-
Optimize the incubation time.
-
Ensure the PARG assay buffer components are at the correct concentrations and pH.
-
-
High Well-to-Well Variability:
-
Ensure proper mixing of all reagents.
-
Use a multichannel pipette for reagent addition.
-
Check for and eliminate air bubbles in the wells before reading the plate.
-
The this compound-based assay provides a robust, sensitive, and high-throughput method for measuring PARG activity in whole-cell lysates.[1][6][7][8][11] This protocol can be readily adapted for screening small molecule libraries to identify novel PARG inhibitors, as well as for characterizing the enzymatic activity of PARG in various biological contexts. Careful optimization of assay conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|CAS 2412923-11-4|DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Crystallographic and Biochemical Analysis of the Mouse Poly(ADP-Ribose) Glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
TFMU-ADPr Assay for Monitoring ADP-ribosyl Catabolic Enzymes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TFMU-ADPr (4-(trifluoromethyl)umbelliferyl-α-D-ribofuranosyl-5"-phosphate) assay is a continuous, fluorescence-based method for monitoring the activity of ADP-ribosyl catabolic enzymes, particularly poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3).[1] This assay utilizes a fluorogenic substrate that, upon enzymatic cleavage, releases a highly fluorescent product, providing a direct and real-time measure of enzyme activity. Its excellent reactivity, stability, and suitability for high-throughput screening make it a valuable tool in basic research and drug discovery for identifying and characterizing inhibitors of these key enzymes in the DNA damage response pathway.[1][2]
Principle of the Assay
The this compound substrate is a synthetic molecule that mimics the natural substrate of ADP-ribosyl hydrolases. The 4-(trifluoromethyl)umbelliferone (TFMU) fluorophore is linked to an ADP-ribose moiety. In its intact form, the fluorescence of TFMU is quenched. ADP-ribosyl catabolic enzymes, such as PARG and ARH3, hydrolyze the glycosidic bond between the ADP-ribose and the TFMU fluorophore. This cleavage event releases the free TFMU, which exhibits strong fluorescence upon excitation. The rate of increase in fluorescence intensity is directly proportional to the enzyme's catalytic activity.
Featured Applications
-
Enzyme Activity Profiling: Quantitatively measure the catalytic activity of purified PARG and ARH3.
-
Inhibitor Screening: A robust and sensitive platform for high-throughput screening (HTS) of small molecule libraries to identify potential inhibitors of PARG and ARH3.[2][3]
-
Kinetic Characterization: Determine key kinetic parameters (Km and kcat) of ADP-ribosyl catabolic enzymes.
-
Cell-Based Assays: Can be adapted for use with cell lysates to measure endogenous enzyme activity.
Data Presentation
Kinetic Parameters of Human PARG and ARH3 with this compound
The following table summarizes the Michaelis-Menten kinetic constants for the hydrolysis of this compound by recombinant human PARG and ARH3.
| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human PARG | 130 ± 20 | 1.8 ± 0.1 | 1.4 x 10⁴ |
| Human ARH3 | 200 ± 20 | 0.23 ± 0.01 | 1.2 x 10³ |
Data sourced from Drown et al., Cell Chemical Biology, 2018.
Signaling Pathway
Experimental Protocols
Materials and Reagents
-
This compound Substrate
-
Recombinant human PARG or ARH3 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂
-
96-well or 384-well black, flat-bottom assay plates
-
Fluorescence plate reader with excitation at ~385 nm and emission detection at ~502 nm.
-
(For inhibitor screening) Test compounds and a known inhibitor (e.g., PDD00017273 for PARG)
Protocol 1: Standard Enzyme Activity Assay
This protocol is designed to measure the baseline activity of PARG or ARH3.
-
Prepare Reagents:
-
Prepare the Assay Buffer and keep it on ice.
-
Dilute the this compound substrate in Assay Buffer to the desired final concentration (e.g., 200 µM).
-
Dilute the enzyme (PARG or ARH3) in Assay Buffer to the desired final concentration (e.g., 1-10 nM).
-
-
Assay Procedure:
-
Add 45 µL of the this compound substrate solution to each well of the microplate.
-
Initiate the reaction by adding 5 µL of the diluted enzyme solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes) at an excitation wavelength of 385 nm and an emission wavelength of 502 nm.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.
-
Protocol 2: Inhibitor Screening Assay
This protocol is adapted for screening potential inhibitors of PARG or ARH3.
-
Prepare Reagents:
-
Prepare the Assay Buffer, this compound substrate, and enzyme solutions as described in Protocol 1.
-
Prepare serial dilutions of the test compounds and the control inhibitor in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compounds or control inhibitor to the wells of the microplate. Include wells with buffer/DMSO only as a positive control (no inhibition) and wells with a known inhibitor as a negative control.
-
Add 40 µL of the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the this compound substrate solution to each well.
-
Immediately begin monitoring fluorescence as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Contaminated reagents or plate | Use fresh, high-quality reagents and new assay plates. Test compound fluorescence by running a control without enzyme. |
| Low Signal-to-Noise Ratio | Insufficient enzyme activity or substrate concentration | Increase enzyme concentration or optimize substrate concentration around the Km value. Ensure the plate reader settings are optimal. |
| Non-linear Reaction Progress | Substrate depletion or enzyme instability | Use a lower enzyme concentration or monitor the reaction for a shorter duration. Ensure proper storage and handling of the enzyme. |
| Inconsistent Results | Pipetting errors or temperature fluctuations | Use calibrated pipettes and ensure consistent mixing. Maintain a stable assay temperature. |
Conclusion
The this compound assay provides a sensitive and reliable method for studying the activity of ADP-ribosyl catabolic enzymes. Its ease of use and adaptability for high-throughput formats make it an indispensable tool for researchers in the field of DNA damage response and for drug development professionals seeking to identify novel therapeutic agents targeting PARG and ARH3.
References
- 1. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A high-throughput screening-compatible homogeneous time-resolved fluorescence assay measuring the glycohydrolase activity of human poly(ADP-ribose) glycohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Continuous TFMU-ADPr Fluorescence Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous TFMU-ADPr fluorescence assay is a powerful tool for studying the activity of poly(ADP-ribose) glycohydrolases (PARGs) and ADP-ribosylhydrolase 3 (ARH3), key enzymes in the regulation of ADP-ribosylation signaling.[1][2] This assay utilizes the fluorogenic substrate this compound, which upon enzymatic cleavage, releases a highly fluorescent molecule, providing a real-time measure of enzyme activity.[1][3] These application notes provide a detailed experimental setup and protocols for utilizing this assay in research and drug development, particularly for the screening and characterization of enzyme inhibitors.
Principle of the Assay
The this compound assay is based on the enzymatic hydrolysis of a synthetic substrate that mimics the natural ADP-ribose. The substrate, this compound, is composed of ADP-ribose linked to a trifluoromethylumbelliferone (TFMU) fluorophore. In its intact form, the substrate is non-fluorescent. However, upon cleavage of the glycosidic bond by PARG or ARH3, the TFMU fluorophore is released, resulting in a significant increase in fluorescence intensity.[1] This change in fluorescence can be monitored continuously using a fluorescence plate reader, allowing for the determination of enzyme kinetics and the effects of inhibitors.
Data Presentation
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters of human PARG (hPARG), Thermus thermophilus PARG (ttPARG), and human ARH3 (hARH3) with the this compound substrate.
| Enzyme | Substrate | K_M_ (μM) | V_max_ (μmol/min/mg) |
| hPARG | This compound | 66.2 ± 15 | 0.84 ± 0.05 |
| ttPARG | This compound | 210 ± 13 | 28.6 ± 0.6 |
| hARH3 | This compound | 6.3 ± 0.2 | 1.61 ± 0.02 |
Table 1: Michaelis-Menten kinetic parameters for PARG and ARH3 enzymes with the this compound substrate. Data is presented as mean ± standard deviation.
Signaling Pathway
The following diagram illustrates the central role of PARP, PARG, and ARH3 enzymes in the ADP-ribosylation signaling pathway.
References
Probing the Regulation of ADP-Ribosyl Hydrolases with TFMU-ADPr: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADP-ribosylation is a dynamic post-translational modification that plays a critical role in a wide array of cellular processes, including DNA damage repair, cell signaling, and apoptosis.[1][2] The levels of protein ADP-ribosylation are tightly controlled by the interplay of "writer" enzymes (ADP-ribosyltransferases, e.g., PARPs) that add ADP-ribose moieties and "eraser" enzymes (ADP-ribosyl hydrolases) that remove them.[3][4] Dysregulation of ADP-ribosyl hydrolases is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[2]
TFMU-ADPr (Trifluoromethyl-umbelliferyl-ADP-ribose) is a fluorogenic substrate designed for the continuous monitoring of ADP-ribosyl hydrolase activity. Upon enzymatic cleavage of the glycosidic bond by hydrolases such as Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3), the highly fluorescent trifluoromethyl-umbelliferone (TFMU) is released, leading to a quantifiable increase in fluorescence. This probe offers excellent reactivity, stability, and usability for assessing enzyme activity and screening for small-molecule inhibitors in both in vitro and cell lysate-based assays.
Data Presentation
Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum (Ex) | 385 |
| Emission Maximum (Em) | 502 |
Table 1: Excitation and emission maxima for the TFMU fluorophore released from this compound upon enzymatic hydrolysis.
Kinetic Parameters of this compound with ADP-Ribosyl Hydrolases
| Enzyme | Km (µM) | Vmax (µmol/min/mg) |
| Human PARG (hPARG) | 66.2 ± 15 | 0.84 ± 0.05 |
| T. thermophila PARG (ttPARG) | 210 ± 13 | 28.6 ± 0.6 |
| Human ARH3 (hARH3) | 6.3 ± 0.2 | 1.61 ± 0.02 |
Table 2: Kinetic constants for the hydrolysis of this compound by various ADP-ribosyl hydrolases. Data were determined by non-linear fitting of initial reaction rates.
IC50 Values of Known PARG Inhibitors Determined with a Fluorogenic Assay
| Inhibitor | IC50 (nM) |
| PDD 00017273 | 1.6 |
| ADP-HPD | 78.4 |
Table 3: Half-maximal inhibitory concentration (IC50) values for known PARG inhibitors determined using a this compound based fluorescence assay.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro ADP-Ribosyl Hydrolase Activity Assay
This protocol is adapted from established fluorogenic assays for PARG and is suitable for determining the kinetic parameters of purified ADP-ribosyl hydrolases with this compound.
Materials:
-
Purified recombinant ADP-ribosyl hydrolase (e.g., PARG, ARH3)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.5 mM DTT, 0.1% Triton X-100, 5 mM MgCl₂
-
Black, low-binding 384-well or 96-well microplate
-
Fluorescence plate reader with excitation at ~385 nm and emission detection at ~502 nm
Procedure:
-
Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.
-
Prepare Enzyme Dilutions: Thaw the purified enzyme on ice. Prepare serial dilutions of the enzyme in cold Assay Buffer to determine the optimal enzyme concentration. A final concentration in the low nanomolar range is a good starting point.
-
Prepare this compound Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Assay Buffer to the desired final concentrations. For kinetic analysis, a range of concentrations bracketing the expected Km should be used (e.g., 0.1x to 10x Km).
-
Assay Setup:
-
Add 10 µL of diluted enzyme to each well of the microplate.
-
Include "No Enzyme" control wells containing 10 µL of Assay Buffer instead of the enzyme solution.
-
-
Initiate the Reaction: Start the reaction by adding 10 µL of the this compound substrate solution to each well. The final reaction volume will be 20 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. For kinetic measurements, the fluorescence can be read immediately and continuously every 1-2 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 385 nm and an emission wavelength of 502 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "No Enzyme" control from all other readings.
-
For kinetic analysis, plot the initial reaction rates (fluorescence units per minute) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: ADP-Ribosyl Hydrolase Activity Assay in Cell Lysates
This protocol allows for the measurement of endogenous ADP-ribosyl hydrolase activity in complex biological samples.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
This compound substrate
-
BCA protein assay kit
-
Black, low-binding 384-well or 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
-
Determine Protein Concentration: Measure the total protein concentration of the cell lysate using a BCA assay.
-
Assay Setup:
-
Dilute the cell lysate with Lysis Buffer to a final protein concentration of 1-2 mg/mL (this may need optimization).
-
Add 10 µL of the diluted cell lysate to each well.
-
Include "No Lysate" control wells with 10 µL of Lysis Buffer.
-
-
Initiate the Reaction: Add 10 µL of this compound solution (prepared in Lysis Buffer) to each well. A final this compound concentration of 10-50 µM is a good starting point.
-
Incubation and Measurement: Follow steps 6 and 7 from Protocol 1.
-
Data Analysis:
-
Subtract the average fluorescence of the "No Lysate" control.
-
Normalize the fluorescence signal to the total protein concentration in each lysate to compare activities across different samples.
-
Protocol 3: High-Throughput Screening for ADP-Ribosyl Hydrolase Inhibitors
This protocol is designed for screening compound libraries to identify potential inhibitors of a specific ADP-ribosyl hydrolase.
Materials:
-
Purified recombinant ADP-ribosyl hydrolase
-
This compound substrate
-
Assay Buffer (as in Protocol 1)
-
Compound library dissolved in DMSO
-
Known inhibitor (e.g., PDD 00017273 for PARG) as a positive control
-
Black, low-binding 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Assay Preparation:
-
Prepare diluted enzyme solution in Assay Buffer at a concentration that gives a robust signal within the linear range of the assay.
-
Prepare this compound substrate solution in Assay Buffer at a concentration close to its Km for the target enzyme.
-
-
Compound Plating:
-
Dispense a small volume (e.g., 100 nL) of each test compound from the library into the wells of the 384-well plate.
-
Include "No Inhibitor" (DMSO vehicle) and "Positive Control Inhibitor" wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 10 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation: Start the reaction by adding 10 µL of the this compound substrate solution to all wells.
-
Incubation and Measurement: Follow steps 6 and 7 from Protocol 1.
-
Data Analysis for IC50 Determination:
-
For primary screening, calculate the percent inhibition for each compound relative to the "No Inhibitor" control.
-
For hit compounds, perform a dose-response experiment by serially diluting the compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a powerful and versatile tool for the study of ADP-ribosyl hydrolases. Its fluorogenic nature allows for simple, continuous, and high-throughput compatible assays to probe enzyme activity and regulation. The protocols provided here offer a starting point for researchers to utilize this compound in their studies of ADP-ribosylation signaling and for the discovery of novel therapeutic agents targeting this important class of enzymes.
References
Troubleshooting & Optimization
Common issues with TFMU-ADPr stability and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of TFMU-ADPr, a fluorescent substrate for monitoring Poly(ADP-ribosyl)glycohydrolase (PARG) activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorogenic substrate used to measure the activity of poly(ADP-ribose) glycohydrolase (PARG) and other ADP-ribosyl hydrolases.[1][2][3][4][5] Upon enzymatic cleavage by PARG, the non-fluorescent this compound releases a highly fluorescent product, allowing for a continuous and direct measurement of enzyme activity.[1][2][4][5] Its excellent reactivity, stability, and usability make it a versatile tool for assessing small-molecule inhibitors and studying the regulation of ADP-ribosyl catabolic enzymes in vitro.[1][3][5][6]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and performance of this compound. Recommendations vary slightly between suppliers, but the general guidelines are summarized in the table below. It is always best to consult the certificate of analysis provided by your specific supplier.[2]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to dissolve this compound in a suitable solvent such as DMSO. For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q4: What are the excitation and emission wavelengths for the fluorescent product of this compound?
A4: The fluorescent product of this compound has an excitation wavelength in the range of 381-450 nm (violet) and an emission wavelength in the range of 496-570 nm (green).
Data Presentation: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 3 years | Keep away from direct sunlight; stored under nitrogen, away from moisture.[6][7][8] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[6] |
| -20°C | Up to 1 month | Stored under nitrogen, away from moisture.[7] |
Troubleshooting Guides
Issue 1: High Background Fluorescence in "No Enzyme" Control
High background fluorescence can mask the signal from the enzymatic reaction and reduce the sensitivity of the assay.
Potential Causes and Solutions:
-
Substrate Autohydrolysis: The this compound substrate may be unstable in the assay buffer and hydrolyze spontaneously.
-
Troubleshooting Step: Incubate the substrate in the assay buffer without the enzyme and measure fluorescence over time. If a significant increase is observed, consider preparing the substrate solution fresh before use or exploring alternative buffer conditions.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.
-
Troubleshooting Step: Prepare fresh reagents using high-purity water and re-run the control.
-
-
Well-to-Well Contamination: Pipetting errors can lead to cross-contamination between wells.
-
Troubleshooting Step: Use careful pipetting techniques. Consider using separate multichannel pipettes for adding substrate and enzyme.
-
Issue 2: No or Very Low Fluorescence Signal
A lack of signal can indicate a problem with one of the assay components or the measurement settings.
Potential Causes and Solutions:
-
Inactive Enzyme: The PARG enzyme may have lost activity due to improper storage or handling.
-
Troubleshooting Step: Avoid repeated freeze-thaw cycles of the enzyme. Prepare fresh enzyme dilutions for each experiment and run a positive control with a known active enzyme if available.
-
-
Substrate Degradation: this compound may have degraded due to improper storage (e.g., exposure to light or moisture).
-
Troubleshooting Step: Ensure the substrate is stored according to the recommendations in the table above. Use a fresh aliquot of the substrate.
-
-
Incorrect Wavelength Settings: The plate reader may not be set to the optimal excitation and emission wavelengths for the TFMU fluorophore.
-
Troubleshooting Step: Verify the instrument settings are within the recommended range (Ex: 381-450 nm, Em: 496-570 nm). Run a standard curve with the free fluorophore to confirm instrument functionality.
-
-
Suboptimal Assay Conditions: The concentrations of the enzyme or substrate may be too low, or the incubation time may be too short.
-
Troubleshooting Step: Perform titration experiments to optimize enzyme and substrate concentrations. A kinetic reading, measuring fluorescence at regular intervals, can help determine the optimal endpoint.
-
Issue 3: Inconsistent or Non-Reproducible Results
Variability in results can stem from several experimental factors.
Potential Causes and Solutions:
-
Evaporation: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates.
-
Troubleshooting Step: Avoid using the outer wells of the plate or fill them with a blank solution (e.g., water or buffer).
-
-
Microplate Type: Different types of black microplates can have varying effects on fluorescence readings.
-
Troubleshooting Step: Use the same type and brand of microplate for all experiments to ensure consistency.
-
-
Temperature and pH Fluctuations: Enzyme activity is sensitive to temperature and pH.
-
Troubleshooting Step: Ensure the assay buffer is at a consistent temperature and that the pH is optimal for PARG activity.
-
Experimental Protocols
Key Experiment: PARG Activity Assay
This protocol outlines a general procedure for measuring PARG activity using this compound.
Materials:
-
This compound
-
Recombinant PARG enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Black 96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to the desired working concentration in assay buffer.
-
Prepare serial dilutions of the PARG enzyme in assay buffer.
-
-
Set up the Assay:
-
Add the diluted PARG enzyme to the wells of the microplate.
-
Include "no enzyme" controls containing only assay buffer.
-
Include "no substrate" controls containing the enzyme but no this compound.
-
-
Initiate the Reaction:
-
Add the this compound working solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (kinetic assay) or at a single endpoint after a defined incubation period. Use an excitation wavelength of ~390 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" controls.
-
Plot the fluorescence intensity against time or enzyme concentration.
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Visualizations
Caption: Simplified signaling pathway of PARG in the DNA damage response.
Caption: General experimental workflow for a this compound based PARG assay.
Caption: Logical troubleshooting flow for common this compound assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 2412923-11-4|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
How to reduce background fluorescence in TFMU-ADPr assays
Welcome to the technical support center for TFMU-ADPr (4-(trifluoromethyl)umbelliferyl-α-D-ribofuranosyl-5-phosphate) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and minimize background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorogenic method used to measure the activity of ADP-ribosyl hydrolases, such as Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3). The substrate, this compound, is non-fluorescent. When cleaved by an active enzyme, it releases the highly fluorescent molecule 4-(trifluoromethyl)umbelliferone (TFMU). The increase in fluorescence intensity is directly proportional to the enzyme's activity.
Q2: What are the excitation and emission wavelengths for the released TFMU fluorophore?
The released 4-(trifluoromethyl)umbelliferone (TFMU) can be detected with an excitation wavelength of approximately 385 nm and an emission wavelength of around 502 nm.[1][2]
Q3: How should this compound be stored?
For long-term stability, this compound powder should be stored at -20°C for up to three years.[3] Once dissolved in a solvent, it should be stored at -80°C for up to one year.[3] It is also recommended to protect the compound from direct sunlight.[3]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio and the overall quality of your assay data. Below are common causes of high background in this compound assays and recommended solutions.
Problem 1: Substrate Instability and Non-Enzymatic Hydrolysis
Cause: The this compound substrate may degrade over time, especially if not stored properly, leading to the spontaneous release of the TFMU fluorophore. The stability of the substrate can also be affected by the assay buffer conditions, such as pH.
Solutions:
-
Proper Storage: Always store the this compound substrate according to the manufacturer's recommendations (powder at -20°C, in solvent at -80°C). Avoid repeated freeze-thaw cycles.
-
Fresh Working Solutions: Prepare fresh working solutions of this compound for each experiment from a properly stored stock.
-
pH Optimization: The fluorescence of umbelliferone (B1683723) derivatives is pH-dependent. Maintain a stable and optimal pH for your assay buffer (typically around 7.4-7.5) to minimize non-enzymatic hydrolysis and ensure consistent fluorescence of the released TFMU.
-
Include a "No Enzyme" Control: Always include a control well containing all assay components except the enzyme. This will help you determine the level of background fluorescence originating from substrate degradation or other sources.
| Parameter | Recommendation | Rationale |
| Substrate Storage (Powder) | -20°C, protected from light | Prevents long-term degradation. |
| Substrate Storage (in Solvent) | -80°C, protected from light | Maintains stability of the dissolved substrate. |
| Assay Buffer pH | Typically 7.4 - 7.5 | Optimizes enzyme activity and minimizes pH-dependent substrate hydrolysis and fluorescence variability. |
Problem 2: Autofluorescence from Biological Samples
Cause: When using cell or tissue lysates, endogenous molecules such as NADH, flavins, and certain amino acids can fluoresce at similar wavelengths to TFMU, contributing to high background.
Solutions:
-
Use a "Lysate Only" Control: Include a control with the cell lysate and assay buffer but without the this compound substrate to quantify the inherent autofluorescence of your sample.
-
Optimize Lysate Concentration: Use the lowest concentration of cell lysate that still provides a robust enzymatic signal. This can be determined by performing a lysate titration experiment.
-
Buffer Composition: Ensure your lysis and reaction buffers are appropriate. For example, a common PARG activity lysis buffer contains 30 mM Tris (pH 7.5), 500 mM NaCl, 20% glycerol, 1% Triton X-100, and a protease inhibitor cocktail. The lysate activity buffer may consist of 50 mM K2HPO4 (pH 7.4), 50 mM KCl, 5 mM MgCl2, and 5 mM DTT.
| Control Sample | Components | Purpose |
| No Enzyme Control | Assay Buffer + this compound | Measures substrate self-hydrolysis. |
| Lysate Only Control | Assay Buffer + Cell Lysate | Measures sample autofluorescence. |
| Buffer Only Control | Assay Buffer | Measures background from the buffer and plate. |
Problem 3: Interfering Compounds in the Assay
Cause: Components in your sample or assay buffer may interfere with the assay. This can include compounds that are inherently fluorescent, quench the fluorescence of TFMU, or non-specifically interact with the substrate or enzyme. For example, reducing agents have been known to interfere in some colorimetric and fluorescent assays.
Solutions:
-
Assay Buffer Purity: Use high-purity reagents and water to prepare all buffers.
-
Test for Compound Interference: If screening for inhibitors, test the compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
Include Scavenging Reagents with Caution: While reagents like DTT are often included to maintain protein function, their potential for interference should be considered. If high concentrations are suspected to be an issue, a titration may be necessary. The final concentration of DMSO, a common solvent for test compounds, should generally not exceed 1%.
Experimental Protocols & Workflows
General this compound Assay Protocol (for PARG activity)
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental conditions.
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM K2HPO4 (pH 7.4), 50 mM KCl, 5 mM MgCl2, 5 mM DTT.
-
This compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a concentrated stock.
-
Enzyme Solution: Dilute purified PARG or cell lysate containing PARG in assay buffer to the desired concentration.
-
-
Set up Assay Plate:
-
Use a black, 96-well or 384-well microplate suitable for fluorescence measurements.
-
Add your enzyme (or lysate) and any test compounds to the wells.
-
Include appropriate controls (no enzyme, lysate only, buffer only).
-
-
Initiate Reaction:
-
Add this compound to each well to start the enzymatic reaction. The final concentration of this compound will need to be optimized, but concentrations around the enzyme's Km (e.g., ~66 µM for human PARG) are a good starting point.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a single endpoint using a fluorescence plate reader with excitation at ~385 nm and emission at ~502 nm.
-
Logical Workflow for Troubleshooting High Background
Signaling Pathway and Assay Principle Diagrams
This compound Assay Principle
Simplified PARG Signaling Context
References
Technical Support Center: Optimizing TFMU-ADPr for Kinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of TFMU-ADPr for kinetic studies of poly(ADP-ribose) glycohydrolase (PARG) and other ADP-ribosyl hydrolases.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound in a kinetic assay?
A1: The optimal concentration of this compound depends on the specific enzyme being studied and its Michaelis constant (Km). A good starting point for in vitro assays with purified enzymes is to test a range of concentrations around the Km value. For human PARG, the reported Km for this compound is approximately 66.2 µM, while for human ARH3, it is about 6.3 µM.[1] Therefore, a preliminary experiment could involve a concentration range from 0.1x Km to 10x Km. For cell lysate-based assays, a concentration of 200 µM has been used effectively.[1]
Q2: My fluorescence signal is too low. What are the possible causes and solutions?
A2: Low fluorescence signal can be due to several factors:
-
Sub-optimal this compound Concentration: If the this compound concentration is significantly below the Km of your enzyme, the reaction rate will be low, resulting in a weak signal.
-
Solution: Increase the this compound concentration. Try concentrations at or above the Km.
-
-
Low Enzyme Concentration/Activity: The amount of active enzyme in your assay may be insufficient.
-
Solution: Increase the enzyme concentration. Ensure your enzyme is properly stored and has not lost activity.
-
-
Incorrect Assay Buffer: The pH, ionic strength, or presence of inhibitors in your buffer can affect enzyme activity.
-
Solution: Verify that your buffer composition is optimal for your enzyme. A commonly used buffer for PARG activity is 50 mM K2HPO4 (pH 7.4), 50 mM KCl, and 5 mM MgCl2.[1]
-
-
Instrument Settings: The settings on your fluorescence plate reader may not be optimal for this compound.
Q3: I am observing a high background fluorescence. What can I do to reduce it?
A3: High background fluorescence can interfere with accurate measurements. Here are some common causes and solutions:
-
Autofluorescence of this compound: While this compound is designed to be fluorescent upon cleavage, the intact substrate may have some intrinsic fluorescence.
-
Solution: Always include a "no-enzyme" control to measure the background fluorescence of the substrate and buffer. Subtract this background from your experimental readings.
-
-
Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent compounds.
-
Solution: Use high-purity reagents and freshly prepared buffers.
-
-
Non-specific Binding: In cell lysates, this compound may be cleaved by other non-target enzymes.
-
Solution: If you are studying a specific enzyme, use purified enzyme preparations. For lysate experiments, consider using specific inhibitors to block the activity of other hydrolases. For example, the PARG inhibitor PDD00017273 can be used to confirm that the signal is from PARG.
-
Q4: How can I determine if the this compound concentration is causing substrate inhibition?
A4: Substrate inhibition occurs when very high concentrations of a substrate lead to a decrease in the enzyme's catalytic activity.
-
Solution: To test for substrate inhibition, perform a substrate titration experiment with a wide range of this compound concentrations, extending well beyond the expected Km. If you observe a decrease in the initial reaction rate at very high this compound concentrations, this indicates substrate inhibition. In such cases, use concentrations in the optimal range below the inhibitory level for your kinetic studies.
Quantitative Data Summary
The following table summarizes key quantitative data for using this compound in kinetic studies.
| Parameter | Value | Enzyme | Reference |
| Excitation Wavelength | 385 nm | N/A | |
| Emission Wavelength | 502 nm | N/A | |
| Km | 66.2 ± 15 µM | Human PARG | |
| 210 ± 13 µM | T. thermophila PARG | ||
| 6.3 ± 0.2 µM | Human ARH3 | ||
| Vmax | 0.84 ± 0.05 µmol/min/mg | Human PARG | |
| 28.6 ± 0.6 µmol/min/mg | T. thermophila PARG | ||
| 1.61 ± 0.02 µmol/min/mg | Human ARH3 | ||
| Recommended Concentration (Cell Lysate) | 200 µM | General |
Experimental Protocols
Protocol for Determining Enzyme Kinetics using this compound
This protocol outlines the steps for determining the Michaelis-Menten kinetic parameters (Km and Vmax) for an ADP-ribosyl hydrolase using this compound.
1. Reagent Preparation:
-
Assay Buffer: 50 mM K2HPO4 (pH 7.4), 50 mM KCl, 5 mM MgCl2, 5 mM DTT. Prepare fresh and keep on ice.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store at -80°C.
-
Enzyme Stock Solution: Prepare a stock solution of your purified enzyme in a suitable buffer. The final enzyme concentration in the assay will need to be optimized to ensure linear reaction kinetics over the measurement period.
2. Assay Procedure:
-
Prepare a series of this compound dilutions in the assay buffer. The final concentrations should span a range from approximately 0.1x to 10x the expected Km.
-
Add the this compound dilutions to the wells of a black, flat-bottom 384-well plate.
-
To initiate the reaction, add the enzyme solution to each well. The final volume in each well should be consistent.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the increase in fluorescence (Ex: 385 nm, Em: 502 nm) over time (e.g., every 30 seconds for 10-15 minutes).
3. Data Analysis:
-
For each this compound concentration, determine the initial reaction rate (V0) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial rates (V0) against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.
Visualizations
Caption: Workflow for determining enzyme kinetic parameters using this compound.
Caption: Simplified PARP1/PARG signaling pathway in DNA damage response.
References
TFMU-ADPr assay interference from biological samples
Welcome to the technical support center for the TFMU-ADPr assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with assay interference from biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound (4-Trifluoromethyl-Umbelliferyl-α-D-Adenosine Diphosphate Ribose) assay is a sensitive and continuous fluorometric method used to measure the activity of poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3) enzymes. These enzymes play crucial roles in DNA repair, signaling, and other cellular processes. The assay utilizes the this compound substrate, which is cleaved by PARG or ARH3 to release the highly fluorescent molecule 4-trifluoromethyl-umbelliferone (TFMU), allowing for the real-time monitoring of enzyme activity.
Q2: What are the common sources of interference when using biological samples in the this compound assay?
Biological samples such as cell lysates, tissue homogenates, and plasma are complex matrices that can interfere with the this compound assay in several ways:
-
Autofluorescence: Endogenous molecules like NADH, FAD, collagen, and riboflavin (B1680620) can fluoresce at similar wavelengths to TFMU, leading to high background signals.
-
Fluorescence Quenching: Components in the sample matrix can absorb the excitation or emission light, reducing the fluorescent signal and leading to an underestimation of enzyme activity.
-
Enzyme Inhibition or Activation: Biological samples may contain endogenous inhibitors or activators of PARG/ARH3, altering the true enzymatic rate.
-
Light Scattering: Particulates or high concentrations of macromolecules in the sample can scatter light, leading to inaccurate fluorescence readings.
-
Inner Filter Effect: At high concentrations, components of the biological matrix can absorb the excitation light intended for the TFMU fluorophore, reducing the signal.
Q3: How can I minimize interference from my biological samples?
Several strategies can be employed to mitigate interference:
-
Sample Preparation: Proper sample preparation is critical. This can include dilution of the sample, clarification by centrifugation or filtration, and in some cases, protein precipitation or dialysis to remove small molecule interferents.
-
Appropriate Controls: Running a comprehensive set of controls is essential for accurate data interpretation.
-
Background Subtraction: The fluorescence from a "no-enzyme" or "sample-only" control should be subtracted from all experimental readings.
-
Standard Curve: A standard curve using free TFMU (or 4-methylumbelliferone, 4-MU, which has similar spectral properties) should be prepared in a buffer that mimics the final assay conditions, including the diluted biological matrix, to account for matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound experiments with biological samples.
Issue 1: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Solution |
| Autofluorescence from Biological Sample | - Run a "sample-only" control (without this compound substrate) to quantify the intrinsic fluorescence of your sample. Subtract this value from your measurements. - Decrease the amount of biological sample (e.g., lysate protein concentration) in the assay. - Prepare samples in a low-fluorescence assay buffer (e.g., avoid media containing phenol (B47542) red or riboflavin). |
| Substrate Contamination or Degradation | - Use high-purity this compound substrate. - Prepare fresh substrate solutions for each experiment and protect them from light. |
| Contaminated Assay Buffer or Reagents | - Use fresh, high-quality reagents and ultrapure water to prepare buffers. - Filter-sterilize buffers to remove any particulate matter. |
| Incorrect Instrument Settings | - Optimize the gain setting on your fluorometer to maximize signal without saturating the detector. - Ensure the correct excitation (Ex: ~360-385 nm) and emission (Em: ~445-460 nm) wavelengths are used. |
Issue 2: Low or No Fluorescent Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Enzyme Activity | - Increase the concentration of the biological sample in the assay. - Ensure the sample has been prepared and stored under conditions that preserve enzyme activity (e.g., on ice, with protease inhibitors). |
| Fluorescence Quenching | - Dilute your biological sample to reduce the concentration of quenching molecules. - Run a TFMU/4-MU standard curve in the presence and absence of your diluted sample to assess the extent of quenching. |
| Presence of Endogenous Inhibitors | - Dilute the sample to reduce the inhibitor concentration. - Consider sample preparation methods like dialysis to remove small molecule inhibitors. |
| Sub-optimal Assay Conditions | - Ensure the pH of the assay buffer is optimal for PARG/ARH3 activity (typically around pH 7.5). - Verify the correct incubation temperature (e.g., 37°C). |
| Degraded Substrate | - Use fresh, properly stored this compound substrate. |
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Cause | Recommended Solution |
| Pipetting Inaccuracies | - Use calibrated pipettes and ensure thorough mixing of all components. - Prepare a master mix of reagents to minimize well-to-well variability. |
| Incomplete Cell Lysis or Sample Homogenization | - Optimize your lysis or homogenization protocol to ensure complete release of the enzyme. - Visually inspect lysates for clarity and centrifuge to remove insoluble debris. |
| Variable Incubation Times | - Use a multi-channel pipette to start all reactions simultaneously. - For kinetic assays, ensure the plate reader measures wells in a consistent order and at regular intervals. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Ensure proper sealing of the plate during incubation. |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for this compound Assay
-
Cell Culture: Culture cells to the desired confluency.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Storage: Use the lysate immediately or store it in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: this compound Assay with Cell Lysate
-
Prepare Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Prepare this compound Substrate: Prepare a working solution of this compound in the assay buffer at the desired final concentration (e.g., 10-50 µM).
-
Set up the Assay Plate: In a black, clear-bottom 96-well plate, set up the following controls and samples in triplicate:
-
Blank: Assay buffer only.
-
Sample Autofluorescence Control: Cell lysate in assay buffer (no substrate).
-
Substrate Control: this compound substrate in assay buffer (no lysate).
-
Test Sample: Cell lysate and this compound substrate in assay buffer.
-
-
Initiate the Reaction: Add the this compound substrate to the wells containing the cell lysate to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity (Ex/Em = 360/450 nm) at regular intervals for kinetic analysis or at a fixed endpoint.
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Subtract the sample autofluorescence from the test sample readings.
-
Calculate the rate of TFMU production from the slope of the linear portion of the kinetic curve.
-
Use a TFMU/4-MU standard curve to convert the fluorescence units to the amount of product formed.
-
Protocol 3: Generating a 4-Methylumbelliferone (4-MU) Standard Curve
-
Prepare a 4-MU Stock Solution: Prepare a 1 mM stock solution of 4-MU in DMSO.
-
Prepare Working Standards: Perform serial dilutions of the 4-MU stock solution in the assay buffer to create a range of standards (e.g., 0 to 50 µM).
-
Measure Fluorescence: Add the 4-MU standards to a 96-well plate and measure the fluorescence at the same settings used for the assay.
-
Plot the Standard Curve: Plot the fluorescence intensity versus the 4-MU concentration and perform a linear regression to obtain the equation of the line. This equation can be used to convert the relative fluorescence units (RFUs) from your assay into the molar amount of product formed.
Visualizations
Caption: this compound Assay Experimental Workflow.
Caption: Mechanisms of Interference in the this compound Assay.
Caption: Troubleshooting Decision Tree for the this compound Assay.
Best practices for dissolving and handling TFMU-ADPr
Welcome to the technical support center for TFMU-ADPr, a fluorescent substrate for monitoring the activity of poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3). This guide provides best practices for dissolving, handling, and utilizing this compound in your research, along with troubleshooting advice to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorogenic substrate designed for the continuous monitoring of PARG and ARH3 enzyme activity.[1][2] Upon enzymatic cleavage of the ADP-ribose moiety, the TFMU (trifluoromethyl-umbelliferyl) fluorophore is released, resulting in a measurable increase in fluorescence. This allows for real-time kinetic analysis of enzyme activity and is a valuable tool for screening potential enzyme inhibitors.[3]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations are as follows:
-
Powder: Store at -20°C for up to 3 years.[1]
-
In solvent: Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.[1]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in aqueous solutions. The recommended solvent for preparing stock solutions is high-purity water, such as Milli-Q®. While data on solubility in organic solvents like DMSO or ethanol (B145695) is not extensively published, it is generally advisable to first attempt dissolution in water. If using co-solvents for in vivo experiments, common vehicles include combinations of DMSO, PEG300, Tween 80, and saline. However, be aware that some organic solvents can affect enzyme activity. For instance, DMSO has been reported to act as a competitive inhibitor of PARP-1, a related enzyme.
Q4: What are the excitation and emission wavelengths for the TFMU fluorophore?
A4: The optimal spectral settings for detecting the fluorescence of the liberated TFMU are:
-
Excitation: 385 nm
-
Emission: 502 nm
Troubleshooting Guide
This section addresses potential issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Fluorescence Signal | 1. Inactive Enzyme: Improper storage or handling of the PARG or ARH3 enzyme. 2. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. 3. Degraded this compound: Improper storage or exposure to light. 4. Instrument Settings: Incorrect excitation/emission wavelengths or gain settings on the fluorometer. | 1. Enzyme Activity Check: Use a positive control to verify enzyme activity. Ensure enzymes are stored correctly and handled on ice. 2. Optimize Assay Buffer: The optimal pH for PARG activity is typically around 7.5. Verify the buffer components are compatible with the enzyme. 3. Use Fresh Substrate: Prepare fresh dilutions of this compound from a properly stored stock solution. Protect solutions from light. 4. Verify Instrument Settings: Confirm that the plate reader is set to an excitation of ~385 nm and an emission of ~502 nm. Adjust the gain to an appropriate level. |
| High Background Fluorescence | 1. Substrate Autohydrolysis: Spontaneous breakdown of this compound. 2. Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent compounds. 3. Compound Interference: If screening inhibitors, the test compounds themselves may be fluorescent. | 1. No-Enzyme Control: Run a control reaction without the enzyme to measure the rate of spontaneous hydrolysis. Subtract this background from your experimental readings. 2. Use High-Purity Reagents: Prepare fresh buffers using high-quality water and reagents. 3. Compound Fluorescence Check: Measure the fluorescence of your test compounds in the assay buffer without the enzyme or substrate. |
| Inconsistent or Non-Reproducible Results | 1. Pipetting Errors: Inaccurate dispensing of small volumes of enzyme or substrate. 2. Well-to-Well Variation: Evaporation from the outer wells of the microplate. 3. Incomplete Mixing: Reagents not uniformly distributed in the well. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. Prepare a master mix of reagents to minimize pipetting variability. 2. Plate Sealing and Hydration: Use plate sealers to minimize evaporation. Consider not using the outermost wells or filling them with buffer to create a humidity barrier. 3. Proper Mixing: Gently mix the plate after adding all reagents, for example, by using an orbital shaker for a few seconds. |
Experimental Protocols
Preparation of this compound Stock Solution
A 10 mM stock solution of this compound in high-purity water (e.g., Milli-Q®) is recommended.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q®)
-
Microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity water to achieve a 10 mM concentration. The molecular weight of this compound is 771.44 g/mol .
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
In Vitro PARG/ARH3 Activity Assay
This protocol is adapted from Drown et al., 2018.
Materials:
-
This compound stock solution (10 mM)
-
Purified PARG or ARH3 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer to create a range of substrate concentrations for kinetic analysis.
-
Add 5 µL of each this compound dilution to the wells of the 384-well plate.
-
Prepare a solution of the enzyme (e.g., 2.2 nM PARG) in the assay buffer.
-
Initiate the reaction by adding 45 µL of the enzyme solution to each well containing the substrate.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence over time (e.g., every 30 seconds for 10-30 minutes) at an excitation wavelength of 385 nm and an emission wavelength of 502 nm.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 771.44 g/mol | |
| Chemical Formula | C₂₅H₂₆F₃N₅O₁₆P₂ | |
| Excitation Wavelength | 385 nm | |
| Emission Wavelength | 502 nm |
Visualizations
Signaling Pathway of ADP-Ribosylation
The following diagram illustrates the central role of PARP enzymes as "writers" of ADP-ribosylation and PARG/ARH3 as "erasers" in the DNA damage response.
References
Improving the sensitivity of a TFMU-ADPr based PARG assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the sensitivity of their TFMU-ADPr based Poly(ADP-ribose) glycohydrolase (PARG) assays.
Troubleshooting Guide
Low or No Fluorescence Signal
Question: I am not seeing any signal, or the signal is very weak. What are the possible causes and how can I fix this?
Answer: A low or absent fluorescence signal can be due to several factors, ranging from reagent issues to incorrect instrument settings. Below is a systematic guide to troubleshooting this issue.
| Possible Cause | Recommended Solution |
| Inactive PARG Enzyme | Enzyme Activity Check: Confirm the activity of your PARG enzyme stock. If possible, use a positive control inhibitor (e.g., PDD00017273) to ensure that the signal is enzyme-dependent.[1] Proper Handling: Avoid multiple freeze-thaw cycles of the enzyme. Aliquot the enzyme upon receipt and store it at the recommended temperature. Thaw on ice before use.[1][2] |
| Substrate Degradation | Proper Storage: this compound powder should be stored at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year. Protect from direct sunlight.[3] Fresh Dilutions: Prepare fresh working solutions of this compound for each experiment. |
| Suboptimal Reagent Concentrations | Enzyme Titration: Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay.[4] Substrate Concentration: Ensure the this compound concentration is appropriate for your enzyme concentration. For kinetic studies, it is often recommended to use a substrate concentration around the Michaelis-Menten constant (Km). |
| Incorrect Instrument Settings | Wavelengths: Verify that the excitation and emission wavelengths on your fluorescence plate reader are correctly set for the detection of the released TFMU fluorophore (Excitation: ~385 nm, Emission: ~502 nm). Gain Setting: The gain setting on the reader may be too low. Increase the gain to amplify the signal, but be careful not to saturate the detector with your positive controls. |
| Suboptimal Assay Conditions | Buffer Composition: Ensure the assay buffer has the optimal pH and contains necessary co-factors for PARG activity. Different PARG orthologs may have different buffer requirements. For example, a buffer for T. thermophila PARG might contain 50 mM K2HPO4 and 50 mM KCl. Incubation Time: The incubation time may be too short. Extend the incubation period, ensuring that the reaction remains in the linear phase. |
High Background Fluorescence
Question: My background fluorescence (no-enzyme control) is very high, which is reducing my assay window. What can I do to lower it?
Answer: High background fluorescence can significantly impact the sensitivity and dynamic range of your assay. Here are common causes and their solutions:
| Possible Cause | Recommended Solution |
| Substrate Autohydrolysis | Fresh Substrate: Prepare fresh this compound solutions for each experiment. Spontaneous hydrolysis of the substrate can lead to the release of the fluorophore, increasing the background signal. Buffer pH: Check the pH of your assay buffer. Extreme pH values can contribute to substrate instability. |
| Contaminated Reagents | High-Purity Reagents: Use high-purity water and buffer components to prepare your assay solutions. Contaminants in the reagents can be fluorescent. Sterile Filtering: Consider sterile-filtering your buffers to remove any microbial contamination that could contribute to background fluorescence. |
| Fluorescent Test Compounds | Compound Interference Check: When screening for inhibitors, test the intrinsic fluorescence of your compounds at the assay concentration in the absence of the enzyme and substrate. This will help identify compounds that interfere with the assay readout. |
| Incorrect Plate Type | Use of Black Plates: For fluorescence assays, it is crucial to use black microplates. Black plates minimize background fluorescence and prevent light scattering between wells, which can occur with clear or white plates. |
| Inner Filter Effect (IFE) | Optimal Concentrations: At high concentrations, the this compound substrate can absorb the excitation and/or emission light, leading to a quenching of the signal, which can be misinterpreted as low activity rather than a high background issue that plateaus. If you suspect IFE, try diluting your substrate. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound based PARG assay?
The this compound PARG assay is a continuous fluorescent assay used to measure the enzymatic activity of Poly(ADP-ribose) glycohydrolase (PARG). The substrate, this compound, consists of a fluorophore, 4-(trifluoromethyl)umbelliferone (TFMU), linked to ADP-ribose (ADPr). In its intact form, the fluorescence of TFMU is quenched. When PARG cleaves the glycosidic bond between TFMU and ADPr, the TFMU is released, resulting in a significant increase in fluorescence. This increase in fluorescence is directly proportional to the PARG activity.
Q2: How can I optimize the concentrations of PARG enzyme and this compound substrate to improve assay sensitivity?
Optimizing the enzyme and substrate concentrations is a critical step in enhancing the sensitivity of your assay. A systematic approach involving titration of both components is recommended. You should aim for conditions that provide a robust signal-to-background ratio while ensuring the reaction remains in the linear range for the duration of your measurement.
Q3: Can I use this assay to screen for PARG inhibitors?
Yes, the this compound based assay is well-suited for high-throughput screening (HTS) of PARG inhibitors. Its continuous and direct nature allows for rapid and sensitive detection of changes in PARG activity in the presence of potential inhibitors. When screening, it is important to include appropriate controls, such as a known PARG inhibitor (e.g., PDD00017273) as a positive control for inhibition and a no-enzyme control to determine background fluorescence.
Q4: Are there any known interfering substances I should be aware of?
Yes, certain substances can interfere with the assay. The final concentration of DMSO, a common solvent for test compounds, should ideally not exceed 1%. Additionally, compounds that are themselves fluorescent, particularly those with excitation and emission spectra that overlap with TFMU, can cause false-positive or false-negative results. It is recommended to perform a counter-screen to test for the intrinsic fluorescence of your test compounds.
Quantitative Data Summary
The following table summarizes the kinetic parameters of this compound with different PARG enzymes as reported in the literature. These values can serve as a reference for your experimental design.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) |
| Human PARG (hPARG) | This compound | 66.2 ± 15 | 0.84 ± 0.05 |
| T. thermophila PARG (ttPARG) | This compound | 210 ± 13 | 28.6 ± 0.6 |
| Human ARH3 | This compound | 6.3 ± 0.2 | 1.61 ± 0.02 |
| Human ARH3 | TFMU-IDPr | 312 ± 30 | 1.79 ± 0.06 |
Data from Drown et al., 2018.
Experimental Protocols
Protocol 1: PARG Enzyme Titration
This protocol describes a method to determine the optimal concentration of the PARG enzyme for the assay.
-
Prepare a serial dilution of the PARG enzyme: Start with your stock solution and prepare a series of 2-fold dilutions in the assay buffer. The final concentrations should span a range that will likely include the optimal concentration.
-
Set up the assay plate: In a black 96-well or 384-well plate, add a fixed, non-limiting concentration of the this compound substrate to each well.
-
Add the enzyme dilutions: Add the different concentrations of the diluted PARG enzyme to the wells. Include a "no-enzyme" control containing only the substrate and assay buffer.
-
Incubate the plate: Incubate the plate at the desired temperature (e.g., 37°C) for a set period, protecting it from light.
-
Measure fluorescence: Read the fluorescence at appropriate intervals using a plate reader with excitation at ~385 nm and emission at ~502 nm.
-
Analyze the data: Plot the initial reaction rate (the linear portion of the fluorescence increase over time) against the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot and will provide a strong signal-to-background ratio.
Protocol 2: this compound Substrate Titration (for K_m_ determination)
This protocol outlines the steps to determine the Michaelis-Menten constant (K_m_) of PARG for the this compound substrate.
-
Prepare a serial dilution of this compound: Prepare a range of this compound concentrations in the assay buffer. The concentrations should typically span from 0.1 to 10 times the expected K_m_.
-
Set up the assay plate: Add the different concentrations of the diluted this compound substrate to the wells of a black microplate.
-
Initiate the reaction: Add a fixed, optimal concentration of the PARG enzyme (determined from the enzyme titration protocol) to each well to start the reaction. Include a "no-substrate" control.
-
Monitor fluorescence: Immediately place the plate in a fluorescence reader and measure the fluorescence signal kinetically over a set period.
-
Calculate initial velocities: Determine the initial reaction rate (V_0_) for each substrate concentration from the linear phase of the reaction progress curves.
-
Determine K_m_: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m_ and V_max_ values.
Visualizations
Caption: General workflow for a this compound based PARG assay.
Caption: A logical flowchart for troubleshooting common assay issues.
References
How to correct for inner filter effect with TFMU-ADPr
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the inner filter effect (IFE) during experiments with the fluorescent substrate TFMU-ADPr.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and why is it a concern in this compound assays?
A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity. This occurs when components in the sample absorb the excitation light meant for the fluorophore or absorb the light emitted by the fluorophore before it reaches the detector. In this compound assays, which monitor the activity of poly(ADP-ribose) glycohydrolase (PARG) through the release of a fluorophore, the IFE can lead to an underestimation of enzyme activity. This is particularly problematic at high concentrations of the substrate, the released fluorophore, or other absorbing substances in the assay mixture, causing a non-linear relationship between fluorophore concentration and fluorescence signal.
Q2: What are the two types of inner filter effects?
A2: The inner filter effect is categorized into two types:
-
Primary Inner Filter Effect (pIFE): This happens when the excitation light is absorbed by molecules in the sample before it can excite the fluorophore of interest. As the concentration of absorbing species increases, less light reaches the fluorophore, leading to a decrease in the expected fluorescence.
-
Secondary Inner Filter Effect (sIFE): This occurs when the fluorescence emitted by the fluorophore is re-absorbed by other molecules in the solution before it can be measured by the detector. This is more likely to happen if the emission spectrum of the fluorophore overlaps with the absorption spectrum of another component in the sample.
Q3: How can I determine if the inner filter effect is impacting my this compound assay results?
A3: You should suspect the presence of the inner filter effect if you observe the following:
-
Non-linear Calibration Curve: A plot of fluorescence intensity versus the concentration of the released fluorophore (or enzyme concentration/reaction time) plateaus or even curves downwards at higher concentrations.
-
High Absorbance: If the absorbance of your sample at the excitation wavelength (around 385 nm) or emission wavelength (around 502 nm) of the TFMU fluorophore is significant (typically >0.1), the inner filter effect is likely to be a factor.
Troubleshooting Guide: Correcting for the Inner Filter Effect
There are several methods to correct for the inner filter effect in your this compound experiments. The most suitable method will depend on your specific experimental conditions and requirements.
Method 1: Sample Dilution
This is the simplest approach to minimize the inner filter effect. By diluting your sample, you reduce the concentration of all absorbing molecules.
-
When to Use: This method is effective when the fluorescence signal is strong enough to remain detectable after dilution and when dilution does not significantly alter the reaction kinetics or equilibrium of your assay.
-
Limitations: Excessive dilution can lead to a loss of sensitivity, especially for samples with low enzyme activity. It can also introduce pipetting errors.
Method 2: Mathematical Correction using Absorbance Measurements
This is a widely used method that involves measuring the absorbance of the sample at the excitation and emission wavelengths of the TFMU fluorophore and using a formula to correct the observed fluorescence intensity.
-
When to Use: This method is ideal for high-throughput screening or when sample dilution is not feasible. It requires access to both a fluorometer and an absorbance spectrophotometer (or a plate reader with both functionalities).
-
Common Correction Formula: F_corrected = F_observed * 10^((A_ex + A_em) / 2) Where:
-
F_corrected is the corrected fluorescence intensity.
-
F_observed is the measured fluorescence intensity.
-
A_ex is the absorbance of the sample at the excitation wavelength (~385 nm).
-
A_em is the absorbance of the sample at the emission wavelength (~502 nm).
-
Method 3: Experimental Correction (Internal Standard)
This method involves creating a correction curve using a fluorescent standard that does not participate in the reaction.
-
When to Use: This approach is recommended for applications demanding high accuracy, where mathematical corrections might not be sufficient due to complex sample matrices.
-
Procedure: A correction curve is generated by measuring the fluorescence of a constant concentration of a stable, non-reactive fluorophore in the presence of increasing concentrations of the substance causing the inner filter effect. The resulting curve of fluorescence versus absorbance is then used to correct the experimental data.
Quantitative Impact of the Inner Filter Effect
The following table summarizes the approximate error in fluorescence intensity at different total absorbance values, underscoring the importance of correction.
| Total Absorbance (A_ex + A_em) | Approximate Error in Fluorescence Intensity |
| 0.05 | ~5% |
| 0.10 | ~10-12% |
| 0.30 | ~38% |
| 0.50 | >50% |
Note: The exact error can vary depending on the instrument geometry and sample properties.
Experimental Protocols
Detailed Protocol for Mathematical Correction of Inner Filter Effect in a this compound Assay
This protocol provides a step-by-step guide to correct for the inner filter effect using absorbance measurements in a typical 96-well plate format.
Materials:
-
This compound substrate
-
PARG enzyme
-
Assay buffer
-
Microplate reader with fluorescence (Excitation: 385 nm, Emission: 502 nm) and absorbance measurement capabilities
-
UV-transparent 96-well plates
Methodology:
-
Prepare Assay Components: Prepare solutions of PARG enzyme and this compound substrate in the assay buffer at the desired concentrations.
-
Set up the Reaction: In a 96-well plate, initiate the enzymatic reaction by mixing the enzyme and substrate. Include appropriate controls (e.g., no enzyme, no substrate).
-
Measure Fluorescence: At desired time points, measure the fluorescence intensity (F_observed) of each well using an excitation wavelength of 385 nm and an emission wavelength of 502 nm.
-
Measure Absorbance: Immediately after each fluorescence reading, measure the absorbance of the same wells at 385 nm (A_ex) and 502 nm (A_em).
-
Calculate Corrected Fluorescence: Use the following formula to calculate the corrected fluorescence intensity (F_corrected) for each well at each time point: F_corrected = F_observed * 10^((A_ex + A_em) / 2)
-
Data Analysis: Plot the F_corrected values against time or enzyme concentration to determine the reaction kinetics or enzyme activity.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanisms of primary and secondary inner filter effects.
Caption: Decision workflow for choosing an IFE correction method.
Caption: Experimental workflow for mathematical IFE correction.
Technical Support Center: TFMU-ADPr Experimental Guidance
Welcome to the technical support center for TFMU-ADPr (4-(Trifluoromethyl)umbelliferyl-Adenosine Diphosphate Ribose). This guide is designed to assist researchers, scientists, and drug development professionals in preventing this compound degradation during experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorogenic substrate used for the continuous monitoring of poly(ADP-ribose) glycohydrolase (PARG) and other ADP-ribosyl hydrolase activities.[1][2][3][4][5][6][7] Upon enzymatic cleavage of the glycosidic bond, the highly fluorescent 4-(trifluoromethyl)umbelliferone (TFMU) is released, resulting in a measurable increase in fluorescence. This allows for real-time tracking of enzyme activity.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and longevity of this compound, it is crucial to adhere to the recommended storage conditions. While specific recommendations may vary slightly by supplier, the general guidelines are as follows:
| Storage Condition | Powder | In Solvent |
| Temperature | -20°C for long-term storage (up to 3 years) | -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month) |
| Protection | Keep away from direct sunlight and moisture. | Store under nitrogen and away from moisture. |
Note: Always refer to the manufacturer's specific instructions for the lot you are using.
Q3: What are the known enzymes that can hydrolyze this compound?
A3: this compound is a substrate for several enzymes involved in ADP-ribosylation signaling. The primary enzymes known to process this compound are:
-
Poly(ADP-ribose) glycohydrolase (PARG): The main enzyme responsible for degrading poly(ADP-ribose) chains.
-
(ADP-ribosyl)hydrolase 3 (ARH3): Another hydrolase involved in the removal of ADP-ribose modifications.[1]
It is important to consider the presence of these enzymes in your experimental system, as they will contribute to the hydrolysis of this compound.
Troubleshooting Guide: Preventing this compound Degradation
This section addresses specific issues you might encounter related to this compound degradation during your experiments.
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in "no enzyme" control | Non-enzymatic hydrolysis of this compound: The glycosidic bond in this compound can be susceptible to hydrolysis under certain conditions, leading to the release of the fluorophore without enzymatic activity. | Optimize buffer conditions: Maintain a pH between 7.0 and 8.0 for your assay buffer. Avoid strongly acidic or alkaline conditions. Prepare fresh substrate solutions: Prepare the this compound working solution immediately before use. Avoid storing diluted solutions for extended periods. |
| Contaminated reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds or nucleases. | Use high-purity reagents: Prepare all buffers and solutions with high-purity water and analytical-grade reagents. Filter-sterilize buffers: If microbial contamination is suspected, filter-sterilize your buffers. | |
| Photobleaching of released TFMU: While less common for background, excessive exposure to excitation light can affect fluorescence readings. | Minimize light exposure: Protect the assay plate from light, especially during incubation steps. Use the minimum necessary excitation light intensity and duration during fluorescence measurements. | |
| Loss of this compound activity over time in stock solutions | Improper storage: Frequent freeze-thaw cycles or storage at inappropriate temperatures can lead to the degradation of this compound. | Aliquot stock solutions: Upon receipt, dissolve the this compound powder in a suitable solvent (e.g., DMSO) at a high concentration and prepare single-use aliquots to minimize freeze-thaw cycles. Adhere to storage recommendations: Store aliquots at -80°C for long-term stability. |
| Hydrolysis in solvent: The stability of this compound in solution can be lower than in its powdered form. | Use anhydrous solvents: When preparing stock solutions, use high-quality, anhydrous solvents to minimize hydrolysis. | |
| Inconsistent results between experiments | Variability in reagent preparation: Inconsistent pH of the assay buffer or concentrations of this compound can lead to variable results. | Standardize protocols: Ensure consistent preparation of all reagents and solutions for each experiment. Calibrate pH meters and pipettes regularly. |
| Temperature fluctuations: Enzymatic reactions are sensitive to temperature. Inconsistent incubation temperatures will affect the rate of this compound hydrolysis. | Maintain stable temperatures: Use a temperature-controlled plate reader or incubator to ensure a constant and accurate reaction temperature. Allow all reagents to equilibrate to the reaction temperature before starting the assay. |
Illustrative Stability of this compound
While specific quantitative data on the non-enzymatic degradation of this compound is not extensively published, the following table provides an illustrative overview of its expected stability under various conditions based on general knowledge of similar fluorescent ADP-ribose analogs. This data should be used as a guideline for experimental design.
| Condition | Parameter | Expected Stability | Recommendation |
| pH | 4.0 | Low | Avoid acidic conditions as they can promote hydrolysis of the glycosidic bond. |
| 7.4 | High | Optimal for most enzymatic assays and minimizes non-enzymatic degradation. | |
| 9.0 | Moderate | Increased potential for hydrolysis compared to neutral pH. | |
| Temperature | 4°C | High | Suitable for short-term storage of working solutions (hours). |
| 25°C (Room Temp) | Moderate | Prepare fresh solutions for each experiment. Avoid prolonged incubation at room temperature. | |
| 37°C | Low | Increased rate of non-enzymatic hydrolysis. Minimize incubation times at this temperature. | |
| Light Exposure | Ambient Light | Moderate | Protect from direct and prolonged exposure to light to prevent photobleaching of the fluorophore. |
| Dark | High | Store stock solutions and conduct experiments in the dark whenever possible. |
Experimental Protocols
Continuous PARG Activity Assay using this compound
This protocol provides a detailed methodology for a continuous in vitro assay to measure PARG activity.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT. Prepare fresh and store at 4°C.
-
This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in single-use aliquots at -80°C.
-
This compound Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 10 µM). Prepare this solution fresh before each experiment.
-
Enzyme Solution: Dilute the purified PARG enzyme in the assay buffer to the desired concentration. Keep the enzyme on ice until use.
2. Assay Procedure:
-
Equilibrate the assay buffer, this compound working solution, and a black, flat-bottom 96-well or 384-well microplate to the desired reaction temperature (e.g., 37°C).
-
Add the this compound working solution to each well.
-
To initiate the reaction, add the enzyme solution to the wells. For "no enzyme" controls, add an equal volume of assay buffer.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the reaction temperature.
-
Monitor the increase in fluorescence over time.
-
Excitation Wavelength: ~385 nm
-
Emission Wavelength: ~502 nm
-
-
The rate of fluorescence increase is proportional to the PARG activity.
3. Data Analysis:
-
Plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Compare the V₀ of your experimental samples to controls to determine the effect of inhibitors or other treatments on PARG activity.
Signaling Pathways and Experimental Workflow Diagrams
PARP1 Signaling Pathway in DNA Damage Response
Caption: PARP1 activation and signaling in response to DNA damage.
This compound Degradation and PARG Activity
Caption: Enzymatic degradation of this compound by PARG.
Experimental Workflow for PARG Inhibition Assay
Caption: Workflow for a PARG inhibition assay using this compound.
References
- 1. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 2412923-11-4|DC Chemicals [dcchemicals.com]
Technical Support Center: TFMU-ADPr Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TFMU-ADPr substrate. The information is designed to help users identify and resolve common issues encountered during experiments monitoring poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3) activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic substrate used to continuously monitor the enzymatic activity of poly(ADP-ribose) glycohydrolases (PARGs) and ADP-ribosylhydrolase 3 (ARH3).[1][2][3] The substrate consists of an ADP-ribose (ADPr) moiety linked to a trifluoromethylumbelliferone (TFMU) fluorophore. When an enzyme like PARG or ARH3 cleaves the bond between ADPr and TFMU, the TFMU is released, resulting in a significant increase in fluorescence. This change in fluorescence can be measured over time to determine the reaction kinetics.
Q2: Which enzymes can hydrolyze this compound?
A2: this compound is known to be a substrate for both PARG and ARH3 enzymes.[2] This makes it a general substrate for monitoring total ADP-ribosyl hydrolase activity.[1] If you need to specifically measure ARH3 activity, a related substrate, TFMU-IDPr, is available and shows high selectivity for ARH3 over PARG.
Q3: What are the typical kinetic parameters for this compound hydrolysis?
A3: The kinetic parameters for this compound hydrolysis vary depending on the specific enzyme being assayed. The Michaelis constant (KM) and maximum reaction velocity (Vmax) are key indicators of enzyme performance with this substrate.
Quantitative Data Summary
| Enzyme | KM (μM) | Vmax (μmol/min/mg) |
| Human PARG (hPARG) | 66.2 ± 15 | 0.84 ± 0.05 |
| T. thermophila PARG (ttPARG) | 210 ± 13 | 28.6 ± 0.6 |
| Human ARH3 (hARH3) | 6.3 ± 0.2 | 1.61 ± 0.02 |
| Table 1: Kinetic parameters for the hydrolysis of this compound by different ADP-ribosylhydrolases. Data sourced from Drown et al. (2018). |
Troubleshooting Guide
Issue 1: No or very low fluorescent signal.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control if available. Inactivating mutations in the enzyme's active site will abolish substrate processing. |
| Incorrect Buffer Conditions | Verify the pH and composition of your reaction buffer. While optimal conditions can be enzyme-specific, a good starting point is a buffer like HEPES or Tris at a physiological pH (e.g., 7.4). |
| Presence of Inhibitors | Ensure that no known PARG or ARH3 inhibitors are present in your reaction mixture. For example, the PARG inhibitor PDD00017273 can completely abolish this compound hydrolysis by PARG. |
| Incorrect Wavelength Settings | Confirm that your plate reader is set to the correct excitation and emission wavelengths for TFMU (Excitation: ~385 nm, Emission: ~502 nm). |
Issue 2: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Substrate Instability | This compound is generally stable, but improper storage or handling could lead to degradation and release of the free fluorophore. Store the substrate as recommended by the manufacturer, protected from light. |
| Contaminated Reagents | Check all buffers and solutions for fluorescent contaminants. Prepare fresh reagents if contamination is suspected. |
| Non-Enzymatic Hydrolysis | While less common, high temperatures or extreme pH can potentially lead to non-enzymatic breakdown of the substrate. Ensure your reaction conditions are within a physiological range. |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting of all reaction components, especially the enzyme and substrate. Use calibrated pipettes. |
| Temperature Fluctuations | Maintain a constant and optimal temperature throughout the experiment. Enzyme kinetics are highly sensitive to temperature changes. |
| Reaction Not at Initial Velocity | Ensure you are measuring the initial linear rate of the reaction. If the substrate is being rapidly consumed, you may need to adjust the enzyme or substrate concentration. |
Experimental Protocols & Visualizations
General Experimental Workflow for this compound Assay
The following diagram outlines a typical workflow for a this compound based enzyme activity assay.
Caption: A generalized workflow for measuring enzyme kinetics using the this compound substrate.
This compound Hydrolysis Signaling Pathway
This diagram illustrates the enzymatic cleavage of this compound by PARG or ARH3 and the resulting fluorescent signal.
Caption: Enzymatic hydrolysis of this compound leading to the release of a fluorescent product.
Detailed Methodologies
In Vitro Enzyme Activity Assay
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 2 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the reaction buffer.
-
Dilute the enzyme (hPARG, ttPARG, or hARH3) to the desired concentration in the reaction buffer.
-
-
Assay Procedure :
-
Add 45 µL of the diluted this compound solution to the wells of a 384-well black plate.
-
Add 5 µL of the diluted enzyme solution to initiate the reaction.
-
Immediately place the plate in a fluorescent plate reader.
-
-
Data Acquisition :
-
Monitor the increase in fluorescence at an excitation wavelength of 385 nm and an emission wavelength of 502 nm.
-
Take readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis :
-
Plot the fluorescence intensity against time.
-
Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve.
-
To determine KM and Vmax, repeat the assay with varying concentrations of this compound and fit the initial rate data to the Michaelis-Menten equation using non-linear regression.
-
Cell Lysate ARH3 Activity Assay
-
Cell Lysis :
-
Harvest cells and wash with PBS.
-
Lyse the cell pellet with an appropriate lysis buffer (e.g., containing 150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1% Triton X-100, and protease inhibitors) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,300 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification :
-
Determine the total protein concentration of the lysate using a standard method like the BCA assay.
-
-
Activity Assay :
-
Add 5 µL of the cell lysate to a well of a 384-well black plate.
-
Add 45 µL of a 200 µM this compound solution in reaction buffer to the well.
-
Monitor the reaction progress using a fluorescent plate reader (Ex: 385 nm, Em: 502 nm). To specifically assess PARG activity in this context, one could use a PARG inhibitor like PDD00017273 to block its contribution to this compound hydrolysis.
-
References
Validation & Comparative
A Head-to-Head Comparison: TFMU-ADPr Outshines Radioisotopic Methods for PARG Activity Assays
For researchers, scientists, and drug development professionals engaged in the study of Poly(ADP-ribose) glycohydrolase (PARG), the choice of activity assay is a critical determinant of experimental throughput, safety, and data quality. While traditional radioisotopic assays have long been a staple, the advent of the fluorogenic substrate TFMU-ADPr offers a modern, efficient, and safer alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to inform the selection of the most appropriate assay for your research needs.
Poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification involved in a host of cellular processes, including DNA damage repair, chromatin remodeling, and cell death. The enzyme PARG is the primary hydrolase responsible for degrading poly(ADP-ribose) (PAR) chains, making it a key regulator of these pathways and an attractive target for therapeutic intervention. Accurate measurement of PARG activity is therefore paramount. This guide will delve into the specifics of the this compound assay and the conventional radioisotopic methods, presenting a clear comparison of their performance, protocols, and overall utility.
At a Glance: this compound vs. Radioisotopic PARG Assays
| Feature | This compound Assay | Radioisotopic Assay |
| Principle | Continuous, fluorogenic | Endpoint, radioactivity detection |
| Substrate | This compound (synthetic, fluorogenic) | Radiolabeled PAR (enzymatically synthesized) |
| Detection | Fluorescence (real-time) | Scintillation counting or autoradiography |
| Throughput | High-throughput compatible (microplate format) | Low to medium throughput |
| Safety | Non-radioactive, minimal safety concerns | Requires handling of radioactive materials, specialized waste disposal, and safety protocols |
| Workflow | Homogeneous "mix-and-read" format | Multi-step, involves separation of substrate and product |
| Data Quality | Continuous monitoring allows for kinetic studies | Endpoint measurement provides a single data point per reaction |
| Cost | Generally lower operational cost, no radioactive waste disposal fees | Higher costs associated with radioisotopes, scintillation cocktails, and waste disposal |
Delving into the Methodologies
The this compound Assay: A Modern, Continuous, and Fluorogenic Approach
The this compound (4-(trifluoromethyl)umbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside-linked ADP-ribose) assay is a fluorescence-based method that allows for the continuous monitoring of PARG activity. The principle is elegantly simple: this compound is a non-fluorescent substrate that, upon cleavage by PARG, releases the highly fluorescent 4-(trifluoromethyl)umbelliferone (TFMU). The increase in fluorescence intensity over time is directly proportional to PARG activity.
This "mix-and-read" format is highly amenable to high-throughput screening (HTS) in microplate formats, making it an ideal choice for inhibitor screening and kinetic analysis. The real-time nature of the assay provides a significant advantage over endpoint assays, as it allows for the detailed study of enzyme kinetics and the identification of different modes of inhibition.
The Radioisotopic Assay: The Traditional, Endpoint-Based Method
Radioisotopic assays for PARG activity have been the traditional standard. These assays typically involve the enzymatic synthesis of radiolabeled poly(ADP-ribose) (PAR) using a radiolabeled NAD+ precursor, most commonly [³²P]NAD+. The radiolabeled PAR is then incubated with the PARG enzyme. The reaction is stopped, and the resulting smaller, acid-soluble radiolabeled ADP-ribose fragments are separated from the larger, acid-insoluble PAR substrate. This separation is commonly achieved through trichloroacetic acid (TCA) precipitation, where the unhydrolyzed PAR is precipitated, and the supernatant containing the product is collected for scintillation counting.
While reliable, this method is inherently an endpoint assay, providing a single measurement of activity at a specific time point. The multi-step workflow, involving precipitation and washing steps, makes it more laborious and less suitable for high-throughput applications. Furthermore, the reliance on radioisotopes necessitates specialized handling procedures, licensing, and waste disposal, adding significant logistical and financial burdens.
Visualizing the Workflows
To better understand the practical differences between the two assays, the following diagrams illustrate their respective experimental workflows.
A Head-to-Head Comparison of TFMU-ADPr and TFMU-IDPr for Monitoring ARH3 Activity
For researchers, scientists, and drug development professionals investigating the intricacies of ADP-ribosylation signaling, the choice of a suitable substrate is paramount for accurate and reliable results. This guide provides a comprehensive comparison of two fluorescent probes, TFMU-ADPr and TFMU-IDPr, with a specific focus on their utility for assessing the activity of ADP-Ribosyl Hydrolase 3 (ARH3), a key enzyme in the DNA damage response.
This document outlines the fundamental differences in selectivity between this compound and TFMU-IDPr, supported by quantitative kinetic data and detailed experimental protocols. Furthermore, we present visual diagrams of the ARH3 signaling pathway and a workflow for determining substrate selectivity to provide a complete picture for informed decision-making in your research.
Probing Hydrolase Activity: A Tale of Two Substrates
This compound and TFMU-IDPr are both valuable tools for studying poly(ADP-ribose) glycohydrolases (PARGs), enzymes that reverse the post-translational modification known as ADP-ribosylation. However, their utility for studying ARH3 is dictated by a crucial difference in their specificity.
This compound is a broad-spectrum substrate that can be processed by major PARG enzymes, making it a useful tool for measuring total PAR hydrolase activity.[1][2][3][4][5] In contrast, TFMU-IDPr was designed and has been shown to be a selective substrate for ARH3, enabling researchers to specifically investigate the activity of this particular enzyme.
Experimental evidence from studies using ARH3 knockout cells has demonstrated this selectivity. In these cells, the hydrolysis of TFMU-IDPr is nearly completely abolished. Conversely, the hydrolysis of this compound is only partially reduced, indicating that it is also cleaved by other PAR hydrolases present in the cell lysate. This fundamental difference in selectivity is the primary determinant for choosing one substrate over the other.
Quantitative Performance: A Data-Driven Comparison
The selectivity of these probes is further illuminated by their kinetic parameters with different enzymes. The following table summarizes the reported kinetic data for this compound with human ARH3 and human PARG.
| Substrate | Enzyme | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| This compound | Human ARH3 | 130 ± 20 | 0.28 ± 0.02 | 2,200 |
| This compound | Human PARG | 11 ± 2 | 2.1 ± 0.1 | 190,000 |
Data sourced from Drown et al., 2018.
As the data indicates, while this compound is processed by ARH3, it is a significantly more efficient substrate for PARG, as shown by the much higher kcat/KM value. This underscores the utility of TFMU-IDPr when specific measurement of ARH3 activity is required. The selectivity of TFMU-IDPr for ARH3 over PARG has been experimentally confirmed, although detailed kinetic parameters for TFMU-IDPr are not as readily available in the public domain.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: ARH3 Signaling in the DNA Damage Response.
Caption: Experimental Workflow for ARH3 Substrate Selectivity.
Experimental Protocols
To facilitate the practical application of this information, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro ARH3 Activity Assay using TFMU-IDPr
This protocol is adapted from established methods for measuring ARH3 activity in cell lysates.
1. Materials:
- Cell pellet from cultured cells
- Activity Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT, and protease inhibitors)
- TFMU-IDPr stock solution (e.g., 10 mM in DMSO)
- Reaction Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT)
- 384-well black, flat-bottom plates
- Fluorescent plate reader (Excitation: ~385 nm, Emission: ~502 nm)
2. Procedure:
- Lysate Preparation: a. Resuspend the cell pellet in an appropriate volume of ice-cold Activity Lysis Buffer. b. Incubate on ice for 30 minutes with occasional vortexing. c. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Carefully transfer the supernatant (cell lysate) to a pre-chilled tube. e. Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
- Assay Setup: a. In a 384-well plate, add 5 µL of cell lysate to each well. b. Prepare a working solution of TFMU-IDPr in Reaction Buffer. For a final concentration of 200 µM, dilute the stock solution accordingly. c. Initiate the reaction by adding 45 µL of the TFMU-IDPr working solution to each well containing the lysate.
- Measurement: a. Immediately place the plate in a fluorescent plate reader pre-set to the appropriate excitation and emission wavelengths. b. Monitor the increase in fluorescence over time. Kinetic reads are recommended to determine the initial reaction rate.
Protocol 2: General In Vitro PARG Activity Assay using this compound
This protocol provides a general framework for measuring total PARG activity using this compound. This can be adapted for purified enzymes or cell lysates.
1. Materials:
- Purified PARG enzyme or cell lysate
- This compound stock solution (e.g., 10 mM in DMSO)
- PARG Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
- 384-well black, flat-bottom plates
- Fluorescent plate reader (Excitation: ~385 nm, Emission: ~502 nm)
2. Procedure:
- Enzyme/Lysate Preparation: a. Thaw the purified PARG enzyme on ice and dilute to the desired concentration in PARG Reaction Buffer. b. If using cell lysate, prepare as described in Protocol 1.
- Assay Setup: a. Add a defined amount of purified enzyme or cell lysate to each well of a 384-well plate. b. Prepare a working solution of this compound in PARG Reaction Buffer. The optimal final concentration should be determined empirically but can start in the range of the reported KM (e.g., 10-20 µM for PARG). c. Initiate the reaction by adding the this compound working solution to each well.
- Measurement: a. Monitor the fluorescence increase over time in a plate reader, as described in Protocol 1.
Conclusion: Selecting the Right Tool for the Job
Both this compound and TFMU-IDPr are powerful fluorescent substrates for studying ADP-ribosylation. The choice between them hinges on the specific research question.
-
For measuring total poly(ADP-ribose) hydrolase activity , where the combined action of enzymes like PARG and ARH3 is of interest, This compound is a suitable choice.
-
For specifically investigating the activity of ARH3 , its regulation, or for screening for ARH3-selective inhibitors, TFMU-IDPr is the superior and necessary tool due to its demonstrated selectivity.
By understanding the distinct properties of these substrates and applying the appropriate experimental protocols, researchers can achieve more precise and meaningful insights into the complex world of ADP-ribosylation signaling.
References
- 1. Frontiers | The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response [frontiersin.org]
- 2. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
Cross-Validation of TFMU-ADPr Results: A Comparative Guide to Alternative Methods
Introduction
The study of protein ADP-ribosylation, a critical post-translational modification involved in a myriad of cellular processes including DNA repair, signaling, and apoptosis, relies on robust and accurate measurement techniques. The recently developed fluorescent substrate, TFMU-ADPr, offers a continuous and sensitive method for monitoring the activity of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the ADP-ribosylation pathway.[1][2][3][4][5] This guide provides a comprehensive comparison of this compound with established methods for analyzing PARG activity and ADP-ribosylation, offering researchers the necessary information to select the most appropriate technique for their experimental needs.
Overview of this compound
This compound is a fluorogenic substrate that allows for the real-time monitoring of PARG and ADP-ribosylhydrolase 3 (ARH3) activity. The principle of the assay is based on the enzymatic cleavage of the substrate, which releases the highly fluorescent molecule 4-(trifluoromethyl)umbelliferone (TFMU), leading to a measurable increase in fluorescence intensity. This method is characterized by its excellent reactivity, generality, stability, and usability, making it a versatile tool for in vitro inhibitor screening and probing the regulation of ADP-ribosyl catabolic enzymes.
Comparative Analysis of Methodologies
To provide a clear and objective comparison, the following table summarizes the key performance characteristics of this compound alongside traditional and advanced methods for studying PARG activity and ADP-ribosylation.
| Method | Principle | Primary Output | Sensitivity | Throughput | Cost (Reagents & Equipment) | Key Advantages | Key Limitations |
| This compound Fluorescent Assay | Enzymatic cleavage of a fluorogenic substrate. | Continuous kinetic data (fluorescence intensity). | High | High | Moderate | Real-time kinetics, high sensitivity, simple workflow. | Indirect measurement of PARG activity on a non-natural substrate. |
| Radioisotopic Assay | Incorporation or release of a radiolabeled ADP-ribose moiety. | Discontinuous endpoint data (radioactivity). | Very High | Low | High | Direct measurement using a natural substrate. | Use of hazardous materials, laborious, low throughput. |
| Anti-PAR Western Blot | Immunodetection of poly(ADP-ribose) chains on proteins. | Semi-quantitative data (band intensity). | Moderate to High | Low to Moderate | Moderate | Provides information on the size and abundance of PARylated proteins. | Not a direct measure of enzyme activity, semi-quantitative. |
| Mass Spectrometry | Identification and quantification of ADP-ribosylated peptides. | Highly specific and quantitative data (peptide fragmentation). | Very High | Low | High | Unbiased identification of modification sites and stoichiometry. | Technically demanding, complex data analysis, low throughput. |
| pNP-ADPr Colorimetric Assay | Enzymatic cleavage of a colorimetric substrate. | Continuous kinetic data (absorbance). | Moderate | High | Low | Simple, cost-effective, continuous assay. | Lower sensitivity compared to fluorescent or radioisotopic assays. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for accurate replication and comparison.
This compound PARG Activity Assay
Objective: To measure the kinetic activity of PARG using the this compound substrate.
Materials:
-
Purified PARG enzyme
-
This compound substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well black microplate
-
Fluorescence plate reader (Excitation: ~385 nm, Emission: ~502 nm)
Procedure:
-
Prepare serial dilutions of the PARG enzyme in assay buffer.
-
Add a fixed volume of each enzyme dilution to the wells of the microplate.
-
Initiate the reaction by adding a pre-determined concentration of this compound to each well.
-
Immediately place the plate in the fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time at regular intervals.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.
-
Determine kinetic parameters (Km and Vmax) by fitting the V₀ values to the Michaelis-Menten equation.
Radioisotopic PARG Assay
Objective: To measure PARG activity by quantifying the release of radiolabeled ADP-ribose.
Materials:
-
Purified PARG enzyme
-
[³²P]-NAD⁺ to synthesize radiolabeled poly(ADP-ribose) (PAR)
-
Purified PARP-1 enzyme and activated DNA
-
Reaction buffer (as above)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Synthesize [³²P]-labeled PAR by incubating PARP-1 with activated DNA and [³²P]-NAD⁺.
-
Purify the [³²P]-PAR substrate.
-
Set up reaction mixtures containing the PARG enzyme and [³²P]-PAR in reaction buffer.
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reaction by adding ice-cold TCA to precipitate the remaining high-molecular-weight PAR.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the released [³²P]-ADP-ribose.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate PARG activity based on the amount of released radioactivity.
Anti-PAR Western Blot
Objective: To detect changes in the levels of poly(ADP-ribosylated) proteins.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-PAR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Separate proteins from cell or tissue lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mass Spectrometry Analysis of ADP-Ribosylation
Objective: To identify and quantify specific sites of protein ADP-ribosylation.
Materials:
-
Cell or tissue lysates
-
Enrichment reagents for ADP-ribosylated peptides (e.g., Af1521 macrodomain beads)
-
Proteases (e.g., Trypsin, Lys-C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Data analysis software
Procedure:
-
Lyse cells or tissues and digest the proteins into peptides.
-
Enrich for ADP-ribosylated peptides using affinity purification methods.
-
Separate the enriched peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and the site of ADP-ribosylation.
-
Use specialized software to identify the modified peptides and quantify the extent of modification.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows of the this compound assay and the broader context of PARG's role in the ADP-ribosylation signaling pathway.
Conclusion
This compound provides a powerful, high-throughput method for continuously monitoring PARG activity with high sensitivity. Its ease of use and real-time kinetic output make it an excellent choice for applications such as inhibitor screening and detailed enzymatic characterization. However, for researchers seeking to directly measure PARG activity on its natural substrate, investigate the broader context of protein PARylation, or identify specific modification sites, alternative methods such as radioisotopic assays, anti-PAR Western blotting, and mass spectrometry remain indispensable tools. The choice of method should be guided by the specific research question, available resources, and the desired level of detail. By understanding the relative strengths and weaknesses of each technique, researchers can design more robust experiments and gain deeper insights into the complex biology of ADP-ribosylation.
References
- 1. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2412923-11-4|DC Chemicals [dcchemicals.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
TFMU-ADPr: A Superior Fluorogenic Substrate for Advancing Poly(ADP-ribose) Glycohydrolase Research
For researchers, scientists, and drug development professionals engaged in the study of poly(ADP-ribose) (PAR) metabolism and the development of therapeutics targeting Poly(ADP-ribose) Glycohydrolase (PARG), the selection of an appropriate substrate is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of the novel fluorogenic substrate, TFMU-ADPr, with traditional PARG substrates, highlighting its significant advantages through supporting experimental data and detailed protocols.
The enzymatic degradation of PAR by PARG is a critical process in DNA damage repair, chromatin remodeling, and cell death pathways. Dysregulation of PARG activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. Accurate and efficient monitoring of PARG activity is therefore essential for both basic research and drug discovery.
Traditionally, PARG activity has been monitored using methods that often involve radioactive isotopes, which, while sensitive, pose significant safety, handling, and disposal challenges. More recently, colorimetric and fluorogenic substrates have been developed to offer safer and more convenient alternatives. Among these, this compound has emerged as a particularly advantageous tool, offering a continuous and highly sensitive fluorescent readout of PARG activity.
Performance Comparison: this compound vs. Traditional Substrates
The superiority of this compound lies in its combination of a continuous assay format, high sensitivity, and excellent kinetic properties. This allows for real-time monitoring of enzyme activity, which is a significant improvement over endpoint or discontinuous traditional methods.
Quantitative Data Summary
To facilitate a direct comparison, the following table summarizes the key performance indicators for this compound and a widely used traditional chromogenic substrate, p-nitrophenyl-ADP-ribose (pNP-ADPr).[1]
| Feature | This compound (Fluorogenic) | p-Nitrophenyl-ADP-ribose (pNP-ADPr) (Chromogenic) | Radiolabeled PAR (Traditional) |
| Detection Method | Fluorescence (Ex/Em: ~381/502 nm) | Absorbance (405 nm) | Radioactivity (e.g., ³²P) |
| Assay Format | Continuous, real-time | Continuous or endpoint | Discontinuous, endpoint |
| Sensitivity | High (nanomolar range) | Moderate | High |
| Safety | Non-radioactive | Non-radioactive | Radioactive |
| Workflow | Simple, mix-and-read | Simple, mix-and-read | Complex, multi-step |
| Kinetic Parameters (Human PARG) | |||
| Km (µM) | 18 ± 2 | 21 ± 3 | Not readily available for direct comparison |
| kcat (s⁻¹) | 1.8 ± 0.1 | 1.7 ± 0.1 | Not readily available for direct comparison |
| kcat/Km (M⁻¹s⁻¹) | 100,000 | 81,000 | Not readily available for direct comparison |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological process and the experimental procedures, the following diagrams are provided.
The diagram above illustrates the central role of PARG in the degradation of poly(ADP-ribose) chains, a process initiated by PARP enzymes.
This workflow demonstrates the simplicity of the this compound assay, where the enzymatic activity of PARG directly leads to the production of a fluorescent signal.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
This compound-Based Fluorogenic PARG Assay
This protocol outlines a continuous, real-time assay for monitoring PARG activity using the this compound substrate.
Materials:
-
Recombinant human PARG enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant PARG enzyme to the desired concentration in cold Assay Buffer.
-
In a 96-well black microplate, add the PARG enzyme solution.
-
To initiate the reaction, add the this compound substrate to each well to a final concentration within the linear range of the assay (e.g., 10 µM).
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~381 nm) and emission (~502 nm) wavelengths.
-
Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 30 minutes) at a constant temperature (e.g., 30°C).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
p-Nitrophenyl-ADP-ribose (pNP-ADPr)-Based Colorimetric PARG Assay
This protocol describes a continuous colorimetric assay for PARG activity using the chromogenic substrate pNP-ADPr.[1]
Materials:
-
Recombinant human PARG enzyme
-
pNP-ADPr substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare a stock solution of pNP-ADPr in water or a suitable buffer.
-
Dilute the recombinant PARG enzyme to the desired concentration in cold Assay Buffer.
-
In a 96-well clear microplate, add the PARG enzyme solution.
-
To start the reaction, add the pNP-ADPr substrate to each well to a final concentration suitable for kinetic analysis (e.g., ranging from 0.5 to 10 times the Km).
-
Immediately place the plate in an absorbance microplate reader and measure the increase in absorbance at 405 nm over time.
-
The rate of reaction is calculated from the initial linear phase of the absorbance versus time curve, using the molar extinction coefficient of p-nitrophenolate.
Traditional Radioactive PARG Assay (TLC-Based)
This protocol provides a general overview of a traditional discontinuous PARG assay using a radiolabeled substrate.
Materials:
-
Recombinant PARG enzyme
-
Radiolabeled poly(ADP-ribose) ([³²P]PAR), synthesized using [³²P]NAD⁺ and PARP1
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Thin-Layer Chromatography (TLC) plates (e.g., polyethyleneimine-cellulose)
-
TLC developing solvent (e.g., 0.15 M LiCl, 0.15 M formic acid)
-
Phosphorimager or autoradiography film
Procedure:
-
Synthesize [³²P]PAR by incubating activated DNA, PARP1, and [³²P]NAD⁺. Purify the [³²P]PAR from unincorporated [³²P]NAD⁺.
-
Set up the PARG reaction by incubating the purified [³²P]PAR with the PARG enzyme in Assay Buffer at 37°C.
-
At various time points, stop the reaction by adding a denaturing solution (e.g., formic acid).
-
Spot a small aliquot of each reaction mixture onto the origin of a TLC plate.
-
Develop the chromatogram by placing the TLC plate in a chamber containing the developing solvent.
-
Allow the solvent to migrate up the plate, separating the undigested [³²P]PAR from the released [³²P]ADP-ribose products.
-
Dry the TLC plate and visualize the radioactive spots using a phosphorimager or by exposing it to autoradiography film.
-
Quantify the amount of product formed by measuring the intensity of the radioactive spots corresponding to ADP-ribose.
Advantages of this compound in Detail
-
Continuous Monitoring: Unlike traditional radioactive assays that are endpoint or require stopping the reaction at various time points, the this compound assay allows for continuous, real-time monitoring of enzyme kinetics. This provides a more detailed and accurate picture of the enzymatic reaction, including the initial velocity, and is less labor-intensive.
-
Enhanced Sensitivity: The fluorescent nature of the TFMU leaving group provides significantly higher sensitivity compared to chromogenic substrates like pNP-ADPr. This allows for the use of lower enzyme concentrations, conserving precious reagents, and enables the detection of weaker PARG activity.
-
Safety and Convenience: this compound is a non-radioactive substrate, eliminating the health risks and stringent regulatory requirements associated with the handling and disposal of radioactive materials. This makes it a safer and more convenient option for any laboratory.
-
High-Throughput Screening (HTS) Compatibility: The simple "mix-and-read" format of the this compound assay, combined with its high sensitivity and low background signal, makes it ideally suited for high-throughput screening of potential PARG inhibitors.
-
Excellent Kinetic Properties: As demonstrated in the quantitative data table, this compound exhibits kinetic parameters with human PARG that are comparable to or even slightly better than the chromogenic substrate pNP-ADPr, indicating that it is an efficient substrate for the enzyme.[1]
References
TFMU-ADPr: A Comparative Guide to Fluorescent Probes for ADP-Ribosylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TFMU-ADPr with other fluorescent probes for the detection and quantification of ADP-ribosylation, a critical post-translational modification involved in numerous cellular processes, including DNA repair, signaling, and stress responses. Understanding the specificity and performance of available tools is paramount for accurate and reliable experimental outcomes.
Overview of Fluorescent Probes for ADP-Ribosylation
The study of ADP-ribosylation has been significantly advanced by the development of specialized probes. This compound has emerged as a valuable tool for monitoring the activity of poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3), key enzymes that reverse protein ADP-ribosylation. This guide will focus on the comparative specificity of this compound, particularly in relation to its analog TFMU-IDPr, and will also discuss other available methodologies.
This compound vs. TFMU-IDPr: A Quantitative Comparison
This compound is a fluorogenic substrate that enables the continuous monitoring of PARG and ARH3 activity. Upon enzymatic cleavage of the ADP-ribose moiety, the fluorescent molecule 4-(trifluoromethyl)umbelliferone (TFMU) is released, leading to a detectable increase in fluorescence.[1] A closely related probe, TFMU-IDPr, was developed for selective monitoring of ARH3 activity.
The key distinction in their design lies in the sugar moiety, which confers differential selectivity for PARG and ARH3. This selectivity has been quantified through kinetic studies, providing valuable data for researchers to choose the appropriate probe for their specific application.
| Probe | Target Enzyme(s) | kcat/KM (M⁻¹s⁻¹) for hPARG | kcat/KM (M⁻¹s⁻¹) for hARH3 | Specificity Notes |
| This compound | PARG, ARH3 | 1.1 x 10⁵ | 4.3 x 10⁴ | General substrate for total PAR hydrolase activity. |
| TFMU-IDPr | ARH3 | Not reported (low activity) | 1.6 x 10⁴ | Selective for ARH3 over PARG. |
Table 1: Comparison of Kinetic Parameters for this compound and TFMU-IDPr. This table summarizes the catalytic efficiency (kcat/KM) of human PARG (hPARG) and human ARH3 (hARH3) for this compound and TFMU-IDPr. The data highlights the general activity of this compound and the selective nature of TFMU-IDPr for ARH3.
Other Fluorescent Probes and Detection Methods
While direct quantitative comparisons with a probe named "AFD-ADPr" are not available in the current literature, and fluorescent probes directly derived from NUDIX hydrolases for real-time detection are not well-documented, other methodologies provide alternative approaches to studying ADP-ribosylation:
-
NUDT5-Coupled AMP-Glo (NCAG) Assay: This is not a direct fluorescent probe but an assay system that relies on the specific ability of the NUDIX hydrolase NUDT5 to cleave protein-free mono-ADP-ribose. The resulting AMP is then detected via a luciferase-based reaction. This method is highly specific for detecting the product of enzymes that release mono-ADP-ribose.
-
Genetically Encoded Fluorescent Sensors (e.g., sPARroW): These sensors are based on PAR-binding domains fused to fluorescent proteins. They allow for the real-time visualization of changes in poly(ADP-ribose) levels within living cells, providing spatial and temporal information that is not achievable with in vitro substrate-based assays.
Experimental Protocols
In Vitro Enzyme Assay for Determining Probe Specificity
This protocol describes a general method for assessing the specificity of a fluorescent ADP-ribosylation probe by measuring its hydrolysis by different enzymes.
Materials:
-
Fluorescent probe stock solution (e.g., this compound in DMSO)
-
Purified recombinant enzymes (e.g., hPARG, hARH3, and other potential off-target enzymes)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the fluorescent probe in assay buffer to determine the optimal substrate concentration.
-
Prepare enzyme solutions at the desired concentrations in assay buffer.
-
Add the enzyme solution to the wells of the microplate.
-
Initiate the reaction by adding the fluorescent probe solution to the wells.
-
Immediately begin kinetic measurements using a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore (for TFMU, excitation ~385 nm, emission ~502 nm).
-
Record fluorescence intensity over time.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Compare the reaction rates across the different enzymes to determine the probe's specificity.
Visualizing the Concepts
To further clarify the mechanisms and workflows, the following diagrams are provided.
Figure 1: General signaling pathway of protein ADP-ribosylation and its reversal.
Figure 2: Experimental workflow for determining fluorescent probe specificity.
Conclusion
This compound is a robust and versatile tool for measuring the activity of PARG and ARH3. For researchers needing to distinguish between the activities of these two important enzymes, the selective probe TFMU-IDPr offers a clear advantage. While direct quantitative comparisons with other classes of fluorescent probes are currently limited, understanding the distinct mechanisms of action of tools like the NUDT5-coupled assay and genetically encoded sensors allows for a rational selection of the most appropriate method for a given research question. The provided experimental protocol offers a starting point for the in-house validation and characterization of these and other fluorescent probes for ADP-ribosylation research.
References
Validating PARG Inhibitor Potency: A Comparative Guide to TFMU-ADPr and Alternative Assays
For researchers, scientists, and drug development professionals navigating the landscape of PARG inhibitor validation, this guide offers an objective comparison of the novel fluorogenic substrate, TFMU-ADPr, against established methodologies. Experimental data and detailed protocols are provided to support informed decisions in inhibitor screening and characterization.
Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in the DNA damage response (DDR) pathway, making it a compelling target for cancer therapy. The development of potent and selective PARG inhibitors requires robust and reliable assays to determine their efficacy. This guide focuses on this compound, a continuous fluorescent substrate for monitoring PARG activity, and compares its performance with other widely used techniques.
This compound: A Sensitive and Continuous Assay for PARG Activity
This compound (4-(trifluoromethyl)umbelliferyl-adenosine diphosphate (B83284) ribose) is a fluorogenic substrate that allows for the real-time monitoring of PARG activity. The principle of the assay is based on the enzymatic cleavage of the bond between ADP-ribose and the fluorophore, 4-(trifluoromethyl)umbelliferone (TFMU), by PARG. This cleavage results in a significant increase in fluorescence, which can be continuously measured to determine the rate of the enzymatic reaction. This direct and continuous readout simplifies the workflow and allows for high-throughput screening of potential PARG inhibitors.
Advantages of the this compound Assay:
-
Continuous Monitoring: Enables real-time kinetic analysis of PARG activity and inhibitor effects.
-
High Sensitivity: The fluorescent signal provides high sensitivity for detecting low levels of PARG activity.
-
Homogeneous Format: The assay is performed in a single well without the need for separation or wash steps, making it amenable to automation and high-throughput screening.
-
Reduced Radioactive Waste: Eliminates the need for radiolabeled NAD+, a common component in traditional PARG assays.
Comparison of PARG Inhibitor Potency Assays
The selection of an appropriate assay for validating PARG inhibitor potency is crucial for accurate and reproducible results. Below is a comparison of the this compound assay with other commonly employed methods.
| Assay Method | Principle | Advantages | Disadvantages |
| This compound Fluorogenic Assay | Enzymatic cleavage of this compound by PARG releases a fluorescent molecule (TFMU). | Continuous, high-throughput, sensitive, non-radioactive, simple workflow. | Indirect measurement of PARG activity on its natural substrate (PAR). Potential for compound interference with fluorescence. |
| Immunofluorescence (IF) Assay | Detection of poly(ADP-ribose) (PAR) accumulation in cells upon PARG inhibition using a PAR-specific antibody. | Measures inhibitor activity in a cellular context, provides spatial information on PAR accumulation. | Endpoint assay, semi-quantitative, lower throughput, requires cell fixation and permeabilization.[1][2] |
| Chemiluminescent ELISA | Quantifies PAR levels in cell lysates or from in vitro reactions using a PAR-specific antibody and a chemiluminescent substrate. | Quantitative, can be used with cell lysates, higher throughput than IF. | Endpoint assay, indirect measurement of PARG activity. |
| TR-FRET Assay | Time-Resolved Fluorescence Resonance Energy Transfer assay to measure PARG activity. | Homogeneous, sensitive, and suitable for HTS. | Requires specific labeled reagents, potential for compound interference. |
| Radiometric Assay | Measures the release of radioactively labeled ADP-ribose from a PAR substrate. | Direct measurement of PARG activity on its natural substrate. | Involves handling of radioactive materials, discontinuous, lower throughput. |
Quantitative Data Comparison
The following table summarizes the reported IC50 values for known PARG inhibitors determined by different assay methods. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.
| PARG Inhibitor | This compound Assay IC50 | Immunofluorescence Assay EC50 | Other Assay Method IC50 |
| PDD00017273 | ~26 nM | ~0.36 µM (HeLa cells)[3] | Not readily available |
| JA2131 | Not readily available | Not readily available | 400 nM (Biochemical assay)[4] |
| COH34 | Not readily available | Not readily available | Not readily available |
Note: Data compiled from various sources. Experimental conditions may vary.
Experimental Protocols
This compound PARG Inhibitor IC50 Determination Protocol
1. Reagents and Materials:
-
Recombinant human PARG enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
PARG inhibitors (with a range of concentrations)
-
384-well black, low-binding assay plates
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~450-460 nm)
2. Procedure:
-
Prepare serial dilutions of the PARG inhibitors in assay buffer.
-
In a 384-well plate, add a fixed amount of PARG enzyme to each well, except for the no-enzyme control wells.
-
Add the diluted PARG inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding a fixed concentration of this compound substrate to all wells. The final concentration of this compound should be at or near its Km value for PARG.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) in kinetic mode.
-
Determine the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
Immunofluorescence Protocol for Cellular PARG Activity
1. Reagents and Materials:
-
Cells (e.g., HeLa) cultured on coverslips or in 96-well imaging plates
-
DNA damaging agent (e.g., H2O2 or MMS)
-
PARG inhibitors
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against PAR (poly(ADP-ribose))
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
2. Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the PARG inhibitor for a specified time (e.g., 1 hour).
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H2O2 for 10 minutes).
-
Wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary anti-PAR antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Wash the cells and mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of the PAR signal.
-
Plot the mean fluorescence intensity against the inhibitor concentration to determine the EC50 value.
Visualizations
Caption: PARG signaling pathway in DNA damage response and the effect of PARG inhibition.
Caption: Experimental workflow of the this compound assay for PARG inhibitor screening.
References
A Comparative Analysis of TFMU-ADPr and pNP-ADPr: Fluorogenic vs. Colorimetric Substrates for ADP-Ribosylating Enzymes
For researchers, scientists, and drug development professionals, the selection of appropriate substrates is paramount for the accurate assessment of enzyme activity and the screening of potential inhibitors. This guide provides a comprehensive comparison of two widely used substrates, TFMU-ADPr and pNP-ADPr, for monitoring the activity of enzymes involved in ADP-ribosylation signaling pathways, such as Poly(ADP-ribose) Polymerase (PARP), Poly(ADP-ribose) Glycohydrolase (PARG), and ADP-ribosylhydrolase 3 (ARH3).
This comparison delves into the fundamental properties, performance metrics, and experimental considerations for both substrates, supported by experimental data to facilitate an informed choice for specific research applications.
At a Glance: this compound vs. pNP-ADPr
| Feature | This compound (Trifluoromethyl-umbelliferyl-ADP-ribose) | pNP-ADPr (para-Nitrophenyl-ADP-ribose) |
| Detection Method | Fluorogenic | Colorimetric |
| Principle | Enzymatic cleavage releases the highly fluorescent 4-(trifluoromethyl)umbelliferone (TFMU). | Enzymatic hydrolysis releases the chromophore para-nitrophenol (pNP). |
| Sensitivity | Higher | Lower |
| Assay Type | Continuous, real-time monitoring | Continuous monitoring |
| Instrumentation | Fluorescence plate reader | Absorbance microplate reader |
| Primary Enzymes | PARG, ARH3[1] | PARG, ARH3, PARP family enzymes[2][3] |
Performance Data: A Quantitative Comparison
The choice between a fluorogenic and a colorimetric substrate often hinges on the required sensitivity and the specific enzyme being investigated. The following tables summarize key kinetic parameters for this compound and pNP-ADPr with various enzymes.
Table 1: Kinetic Parameters for Human PARG and ARH3
| Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | hPARG | 100 ± 10 | 3.3 ± 0.1 | 33,000 |
| hARH3 | 200 ± 20 | 0.20 ± 0.01 | 1,000 | |
| pNP-ADPr | hPARG | 120 ± 20 | 3.2 ± 0.2 | 27,000 |
| hARH3 | 230 ± 30 | 0.21 ± 0.01 | 900 |
Data from Drown et al. (2018). The kinetic parameters for both substrates are noted to be quite similar, likely due to the comparable pKa values of their leaving groups.
Table 2: Kinetic Parameters for pNP-ADPr with PARP Family Enzymes
| Enzyme | Km (μM) | Vmax (nmol min-1 mg-1) |
| PARP-1 | 151 | 1.30 |
| Tankyrase-1 | 82 | 0.018 |
| VPARP | 46 | 0.002 |
Data from AAT Bioquest, citing Nottbohm et al. (2007).[3][4]
Signaling Pathways and Experimental Workflows
To provide a broader context for the application of these substrates, the following diagrams illustrate key signaling pathways and a general experimental workflow for their use in enzyme assays.
Experimental Protocols
This compound Fluorescence-Based Assay for PARG/ARH3
This protocol is adapted from the principles described by Drown et al. (2018) for a continuous fluorescent assay.
Materials:
-
Purified human PARG or ARH3 enzyme.
-
This compound substrate.
-
Assay Buffer: 50 mM Potassium Phosphate (K2HPO4) pH 7.4, 50 mM KCl, 5 mM MgCl2, 5 mM DTT.
-
384-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and determine the concentration spectrophotometrically.
-
Prepare serial dilutions of the this compound substrate in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0-500 µM).
-
Add a fixed amount of purified enzyme (e.g., 5 µL of a pre-diluted enzyme solution) to each well of the 384-well plate.
-
To initiate the reaction, add the this compound substrate solution (e.g., 45 µL) to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time. For TFMU, use an excitation wavelength of approximately 385 nm and an emission wavelength of approximately 502 nm.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
For inhibitor screening, pre-incubate the enzyme with the test compound for a defined period before adding the substrate.
pNP-ADPr Colorimetric Assay for PARP-1
This protocol is based on the method for assessing PARP activity using pNP-ADPr.
Materials:
-
Purified human PARP-1 enzyme.
-
pNP-ADPr substrate.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 8.0.
-
Activated DNA (for PARP-1 activation).
-
NAD+.
-
96-well clear microplate.
-
Absorbance microplate reader.
Procedure:
-
Prepare a stock solution of pNP-ADPr in water (e.g., 5-10 mM).
-
Prepare a working solution of pNP-ADPr (e.g., 0.25 mM) in Assay Buffer.
-
In a 96-well plate, prepare the reaction mixture containing Assay Buffer, activated DNA, and NAD+.
-
Add the purified PARP-1 enzyme to the reaction mixture.
-
To initiate the reaction, add the pNP-ADPr working solution to each well. The final reaction volume is typically 100 µL.
-
Immediately place the plate in an absorbance microplate reader and monitor the increase in absorbance at 405 nm over time at a constant temperature (e.g., 37°C). The absorbance is due to the release of p-nitrophenol.
-
Determine the initial reaction rates from the linear portion of the absorbance versus time curves.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor before the addition of the substrate.
Conclusion
Both this compound and pNP-ADPr are valuable tools for studying enzymes involved in ADP-ribosylation. The choice between them depends on the specific experimental needs.
-
This compound is the substrate of choice for high-sensitivity applications and for continuous monitoring of enzymes like PARG and ARH3 where a fluorogenic readout is advantageous. Its higher sensitivity makes it particularly suitable for high-throughput screening (HTS) of inhibitor libraries where low enzyme concentrations are used.
-
pNP-ADPr offers a robust and cost-effective alternative for a broader range of enzymes, including the PARP family . The colorimetric assay is straightforward to implement with standard laboratory equipment and is well-suited for kinetic characterization and inhibitor profiling when high sensitivity is not the primary concern.
By understanding the distinct characteristics and performance metrics of this compound and pNP-ADPr, researchers can optimize their assay design to generate reliable and reproducible data in the dynamic field of ADP-ribosylation research.
References
A Comparative Guide to TFMU-ADPr and Alternative ADP-Ribosylation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the TFMU-ADPr assay with other common methods for measuring ADP-ribosylation, a critical post-translational modification involved in numerous cellular processes, including DNA repair and cell death. The following sections detail the performance, methodologies, and underlying principles of these assays to aid in the selection of the most appropriate technique for your research needs.
Data Presentation: Quantitative Comparison of ADP-Ribosylation Assays
The selection of an appropriate assay for measuring the activity of ADP-ribosyl glycohydrolases, such as Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3), is critical for inhibitor screening and mechanistic studies. The following tables summarize key quantitative parameters for the this compound assay and its alternatives.
| Assay Type | Assay Principle | Typical Substrate(s) | Detection Method | Key Advantages | Key Limitations | Reported Z' Factor | Reported CV (%) |
| This compound Assay | Enzymatic hydrolysis of a fluorogenic substrate | This compound | Fluorescence | Continuous, real-time monitoring; High sensitivity; Good reactivity and stability.[1][2][3][4] | Potential for interference from fluorescent compounds; Specific validation data for HTS is not widely published. | Not widely reported | Not widely reported |
| Transcreener® ADPR Assay | Competitive fluorescence polarization immunoassay | Poly(ADP-ribose) | Fluorescence Polarization | Homogeneous, mix-and-read format; High data quality and signal window; Validated for HTS.[5] | Indirect detection of ADPR via a coupling enzyme. | > 0.7 | Not specified, but low variability implied by high Z' |
| Western Blot | Immunodetection of ADP-ribosylated proteins | Cellular proteins | Chemiluminescence or Fluorescence | Provides information on the modification of specific target proteins; Widely accessible. | Semi-quantitative; Labor-intensive; Lower throughput. | Not applicable | Can be high, requires careful normalization |
| Mass Spectrometry | Identification and quantification of ADP-ribosylated peptides | Cellular proteins | Mass-to-charge ratio | High specificity and sensitivity; Can identify specific modification sites; Unbiased, proteome-wide analysis is possible. | Technically complex; Requires specialized equipment and expertise; Lower throughput. | Not applicable | Dependent on instrumentation and workflow |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for a thorough understanding and potential replication of these assays.
This compound Continuous Fluorescence Assay Protocol
This protocol is adapted from the foundational study describing the this compound substrate.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 0.5 mM TCEP).
-
Reconstitute this compound substrate in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Dilute purified PARG or ARH3 enzyme in assay buffer to the desired working concentration.
-
-
Assay Procedure :
-
In a 384-well, black, flat-bottom plate, add 25 µL of assay buffer.
-
Add 5 µL of the enzyme solution to each well.
-
To initiate the reaction, add 20 µL of the this compound substrate solution (final concentration typically 10-100 µM).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis :
-
Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) with excitation at ~360 nm and emission at ~450 nm.
-
Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
For inhibitor studies, pre-incubate the enzyme with the compound for a defined period before adding the substrate.
-
Transcreener® ADPR FP Assay Protocol
This protocol is a generalized procedure based on the manufacturer's guidelines.
-
Reagent Preparation :
-
Prepare the enzyme reaction buffer as required for the specific PARG/ARH3 enzyme.
-
Prepare the Transcreener® ADPR detection mix containing the ADPR antibody and a far-red tracer.
-
-
Assay Procedure :
-
Set up the PARG/ARH3 enzyme reaction in a 384-well plate, including the enzyme, poly(ADP-ribose) substrate, and any test compounds.
-
Incubate the reaction at the optimal temperature for a set period to allow for ADPR production.
-
Stop the enzyme reaction (e.g., by adding EDTA).
-
Add the Transcreener® ADPR detection mix to each well.
-
-
Data Acquisition and Analysis :
-
Incubate the plate at room temperature for 60-90 minutes to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
-
A decrease in fluorescence polarization indicates the production of ADPR, which displaces the tracer from the antibody.
-
Western Blot Protocol for Detecting Protein ADP-Ribosylation
This is a general protocol for the immunodetection of poly(ADP-ribose) chains.
-
Sample Preparation :
-
Lyse cells in RIPA buffer supplemented with protease and PARG inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer :
-
Separate 20-50 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for poly(ADP-ribose) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis :
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the signal using a chemiluminescence imager.
-
Quantify band intensities using densitometry software and normalize to a loading control.
-
Mass Spectrometry Protocol for ADP-Ribosylation Analysis
This protocol provides a general workflow for identifying and quantifying ADP-ribosylation sites.
-
Protein Extraction and Digestion :
-
Lyse cells and extract proteins, ensuring the presence of PARP and PARG inhibitors.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
-
Enrichment of ADP-Ribosylated Peptides :
-
Utilize affinity purification methods, such as using macrodomain-based resins (e.g., Af1521), to enrich for ADP-ribosylated peptides.
-
-
LC-MS/MS Analysis :
-
Separate the enriched peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and identify the modification.
-
-
Data Analysis :
-
Use specialized software to search the MS/MS data against a protein database to identify the ADP-ribosylated peptides and the specific sites of modification.
-
For quantitative analysis, employ techniques like label-free quantification or stable isotope labeling.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PARG and ARH3, as well as a typical experimental workflow for inhibitor screening.
Caption: DNA Damage Response Pathway involving PARP1, PARG, and ARH3.
References
- 1. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
TFMU-ADPr: A Head-to-Head Comparison with Established PARG Detection Methods
For researchers, scientists, and drug development professionals navigating the landscape of PARG activity detection, this guide provides an objective comparison of the novel fluorescent probe, TFMU-ADPr, against established methodologies. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate an informed selection of the most suitable assay for your research needs.
Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in the DNA damage response pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains. Its role in cellular processes has made it a significant target in drug discovery, particularly in oncology. Consequently, robust and efficient methods for detecting PARG activity are paramount. This guide benchmarks the performance of this compound, a continuous fluorescent substrate, against traditional and modern established methods for PARG detection.
Quantitative Performance Comparison
The performance of this compound is compared against two established methods: the traditional radioisotopic assay and a high-content immunofluorescence-based cellular assay. The following table summarizes the key quantitative parameters of these methods.
| Feature | This compound Assay | Radioisotopic Assay | Immunofluorescence Cellular Assay |
| Principle | Continuous fluorescence detection of released TFMU fluorophore | Detection of radioactively labeled PAR substrate | Antibody-based detection of nuclear PAR accumulation |
| Assay Format | Homogeneous, continuous | Discontinuous, requires separation steps | High-content imaging of fixed cells |
| Throughput | High (384-well format) | Low | Medium to High (384-well format) |
| Sensitivity | Nanomolar to micromolar range for inhibitors[1] | High, dependent on specific activity of isotope | Detects cellular response to nM to µM inhibitors[1] |
| Reagents | Synthetic fluorescent substrate | Radio-labeled NAD+ | Primary and secondary antibodies, DNA stain |
| Safety | Non-radioactive | Requires handling of radioactive materials | Standard cell culture and immunofluorescence reagents |
| Applications | In vitro enzyme kinetics, inhibitor screening, cell lysate activity[2][3] | In vitro enzyme assays | Cell-based inhibitor potency, DNA damage response studies[1] |
In Vitro Kinetic Parameters of this compound
The utility of this compound as a substrate for PARG has been kinetically validated. The following table presents the Michaelis-Menten constants (KM) and catalytic efficiencies (kcat/KM) for human PARG (hPARG) and human ARH3 with this compound. For comparison, data for the chromogenic substrate pNP-ADPr is also included.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| hPARG | This compound | 100 ± 10 | 1.8 ± 0.1 | 18,000 |
| hPARG | pNP-ADPr | 120 ± 20 | 2.1 ± 0.1 | 17,500 |
| hARH3 | This compound | 260 ± 30 | 0.47 ± 0.02 | 1,800 |
| hARH3 | pNP-ADPr | 430 ± 100 | 0.41 ± 0.04 | 950 |
Experimental Protocols
This compound In Vitro PARG Activity Assay
This protocol outlines the procedure for measuring PARG activity in vitro using the this compound substrate.
Materials:
-
Human PARG enzyme
-
This compound substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well black microplate
-
Fluorescent plate reader (Excitation: 385 nm, Emission: 502 nm)
Procedure:
-
Prepare serial dilutions of the PARG enzyme in the assay buffer.
-
Add 5 µL of the diluted enzyme to the wells of the 384-well plate.
-
Prepare a working solution of this compound in the assay buffer to a final concentration of 200 µM.
-
Initiate the reaction by adding 45 µL of the this compound working solution to each well.
-
Immediately place the plate in a fluorescent plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Monitor the increase in fluorescence over time. The initial reaction rates are determined from the linear portion of the progress curves.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds before adding the substrate.
Immunofluorescence Assay for Cellular PARG Activity
This protocol describes a cell-based assay to measure the inhibition of PARG activity by detecting the accumulation of nuclear PAR following DNA damage.
Materials:
-
HeLa cells (or other suitable cell line)
-
384-well imaging plates
-
DNA damaging agent (e.g., Methyl methanesulfonate (B1217627) - MMS)
-
PARG inhibitors
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Anti-PAR primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., Hoechst)
-
High-content imaging system
Procedure:
-
Seed HeLa cells into a 384-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PARG inhibitor for a specified time (e.g., 1 hour).
-
Induce DNA damage by treating the cells with a fixed concentration of MMS (e.g., 50 µg/mL) for a short period (e.g., 30-60 minutes).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the anti-PAR primary antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and Hoechst stain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the mean fluorescence intensity of nuclear PAR staining.
Visualizing the Pathways and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of TFMU-ADPr: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the proper handling and disposal of the fluorescent substrate TFMU-ADPr, ensuring laboratory safety and regulatory compliance.
For researchers and scientists in the dynamic field of drug development, the integrity of experimental data is paramount. Equally important is the steadfast commitment to laboratory safety and the responsible management of chemical reagents. This document provides a detailed protocol for the proper disposal of this compound, a versatile fluorescent substrate used for monitoring poly(ADP-ribose) glycohydrolase (PARG) activity.[1][2][3] Adherence to these procedures is crucial for protecting personnel and minimizing environmental impact.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is built upon the best practices for handling similar fluorescent chemical probes and ADP-ribose analogs.[4][5] All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations concerning chemical waste management.
Quantitative Data Summary for Chemical Handling
The following table summarizes key handling and storage information for this compound and similar compounds. Note that in the absence of a specific SDS for this compound, the data for "ADP-ribose-pNP" is provided as a reference for a similar class of compounds.
| Parameter | This compound | ADP-ribose-pNP (Reference) | Source |
| Storage (Powder) | -20°C for 3 years | Keep in a dry and well-ventilated place | [3],[4] |
| Storage (In Solvent) | -80°C for 1 year | Keep container tightly closed in a cool, well-ventilated place | [3],[4] |
| Shipping | Blue ice or ambient temperature | Not specified | [3] |
| Personal Protective Equipment (PPE) | Lab coat, safety glasses, chemical-resistant gloves | Tight sealing safety goggles, face protection shield, protective gloves, and clothing | [5],[4] |
Disclaimer: The information for ADP-ribose-pNP is provided as a surrogate. Researchers must obtain and consult the specific Safety Data Sheet for this compound from the manufacturer for definitive handling and disposal instructions.
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound and its waste.[5]
2. Waste Segregation and Collection:
-
Crucially, do not dispose of this compound or any solutions containing it down the drain or in the regular trash. [5]
-
Designate a specific, leak-proof, and clearly labeled hazardous waste container for all this compound waste.[5]
-
This includes:
-
Unused or excess this compound solutions.
-
Contaminated laboratory consumables such as pipette tips, microfuge tubes, and vials.
-
Any personal protective equipment (gloves, etc.) that has come into direct contact with the compound.
-
3. Container Labeling:
-
The hazardous waste container must be labeled in accordance with your institution's and local regulatory standards.
-
The label should clearly state: "Hazardous Waste: this compound" and include any other required hazard warnings.
4. Waste Storage:
-
Store the sealed hazardous waste container in a designated and secure area, away from incompatible materials, until it is collected by your institution's EHS department.[5]
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material and any contaminated debris into a sealed container and dispose of it as hazardous chemical waste.[5]
6. EHS Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.[5]
Visualizing the Workflow: From Experiment to Disposal
The following diagrams illustrate the logical workflow for experiments involving this compound and the subsequent pathway for waste disposal.
Caption: Experimental workflow for this compound from preparation to waste management.
Caption: Decision pathway for the proper disposal of waste generated from this compound experiments.
References
Personal protective equipment for handling TFMU-ADPr
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of TFMU-ADPr, a fluorescent substrate used for monitoring poly(ADP-ribose) glycohydrolase (PARG) activity. As a preferred source for laboratory safety, this document offers procedural guidance to ensure the safe and effective use of this compound in your research.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following recommendations are based on best practices for handling fluorescent chemical compounds and enzymes in a laboratory setting. Users should always consult their institution's safety protocols and seek additional information from the supplier.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves. Change gloves immediately if contaminated. Wash hands thoroughly after handling the compound.[1][2] |
| Eye Protection | Safety Glasses/Goggles | Use safety glasses with side shields or chemical splash goggles to protect against splashes or aerosols.[2][3] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat should be worn to protect skin and clothing from contamination.[2] |
| Respiratory Protection | Not generally required | Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential aerosols. |
Operational and Disposal Plans
Adherence to a strict operational and disposal plan is critical for minimizing risk and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: this compound powder should be stored at -20°C for up to 3 years. If in a solvent, it should be stored at -80°C for up to 1 year. Always keep the compound away from direct sunlight. Some suppliers may ship at room temperature for continental US destinations.
Handling and Experimental Use
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by ensuring it is clean and uncluttered. If possible, work within a chemical fume hood or a well-ventilated area.
-
Weighing and Reconstitution: When weighing the powdered form, do so with care to avoid creating dust. Use of an enclosure or a chemical fume hood is recommended. When reconstituting in a solvent, add the solvent slowly to the powder to prevent splashing.
-
Experimental Procedures: During use in enzyme assays or other experiments, handle all solutions containing this compound with care. Avoid direct contact with skin and eyes.
-
Post-Experiment: After completing experimental work, decontaminate all surfaces and equipment that may have come into contact with this compound. Wash hands thoroughly with soap and water.
Disposal Plan
As this compound is a fluorescent compound, its disposal should follow guidelines for chemical waste, with special consideration for fluorescent materials.
-
Waste Segregation: All solid and liquid waste containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Solid Waste: This includes contaminated consumables such as pipette tips, tubes, and gloves. Place these items in a designated, sealed waste bag or container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a compatible, sealed waste container. Do not pour this waste down the drain.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Safety Protocols
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
